molecular formula C38H43BN2O4 B15550269 Bpin-Bedaquiline

Bpin-Bedaquiline

Katalognummer: B15550269
Molekulargewicht: 602.6 g/mol
InChI-Schlüssel: GHSVIZPRLQHJIP-MMEOBGCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bpin-Bedaquiline is a useful research compound. Its molecular formula is C38H43BN2O4 and its molecular weight is 602.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C38H43BN2O4

Molekulargewicht

602.6 g/mol

IUPAC-Name

(1R,2S)-4-(dimethylamino)-1-[2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-yl]-2-naphthalen-1-yl-1-phenylbutan-2-ol

InChI

InChI=1S/C38H43BN2O4/c1-36(2)37(3,4)45-39(44-36)29-20-21-33-28(24-29)25-31(35(40-33)43-7)34(27-15-9-8-10-16-27)38(42,22-23-41(5)6)32-19-13-17-26-14-11-12-18-30(26)32/h8-21,24-25,34,42H,22-23H2,1-7H3/t34-,38-/m1/s1

InChI-Schlüssel

GHSVIZPRLQHJIP-MMEOBGCCSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Bpin-Bedaquiline: A Boronic Ester Precursor for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bedaquiline (B32110), a diarylquinoline antibiotic, represents a significant breakthrough in the treatment of multidrug-resistant tuberculosis (MDR-TB) due to its novel mechanism of action targeting mycobacterial ATP synthase.[1][2][3] To further explore the chemical space around this potent scaffold and develop next-generation analogues with improved efficacy and safety profiles, versatile synthetic precursors are essential. Bpin-Bedaquiline, the pinacol (B44631) boronic ester derivative of a key Bedaquiline intermediate, serves as a crucial building block for the synthesis of diverse analogues through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of this compound, including its synthesis, characterization, and application in the development of novel Bedaquiline analogues. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to facilitate its use in drug discovery programs.

Introduction

The rise of drug-resistant pathogens is a pressing global health challenge. Bedaquiline's unique mode of action offers a critical tool in combating MDR-TB.[1][2] Structure-activity relationship (SAR) studies are paramount in optimizing lead compounds like Bedaquiline to enhance their therapeutic index. The modular nature of the Bedaquiline scaffold lends itself to synthetic modification, with the Suzuki-Miyaura coupling being a powerful method for introducing molecular diversity. This compound, as a boronic ester precursor, is an air-stable, crystalline solid that is highly amenable to these coupling reactions, making it an invaluable tool for medicinal chemists.

Synthesis of this compound

The synthesis of this compound (6-bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline) can be achieved through a Miyaura borylation reaction of the corresponding halo-quinoline precursor. The following protocol is a representative procedure based on established methods for the borylation of quinoline (B57606) systems.

Experimental Protocol: Miyaura Borylation of 3,6-dibromo-2-methoxyquinoline

Materials:

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add 3,6-dibromo-2-methoxyquinoline (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 equiv), and potassium acetate (3.0 equiv).

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.

  • Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Characterization Data

The structure of the synthesized this compound should be confirmed by spectroscopic methods. Representative characterization data for similar quinoline pinacol boronate esters are provided below for reference.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.3-7.5 (m, Ar-H), 4.1 (s, 3H, -OCH₃), 1.35 (s, 12H, -C(CH₃)₂C(CH₃)₂-).

  • ¹³C NMR (101 MHz, CDCl₃): δ 160-120 (Ar-C), 84.0 (B-O-C), 54.0 (-OCH₃), 25.0 (-C(CH₃)₂).

  • Mass Spectrometry (ESI-MS): Calculated mass for C₁₆H₁₉BBrNO₃ [M+H]⁺, observed m/z.

Application in the Synthesis of Bedaquiline Analogues via Suzuki-Miyaura Coupling

This compound is a versatile precursor for the synthesis of a wide array of Bedaquiline analogues by substituting the boronic ester moiety with various aryl and heteroaryl groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl halide (bromide or iodide)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • Toluene and water (solvent system)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • To a Schlenk flask under a nitrogen atmosphere, add this compound (1.0 equiv), the desired aryl or heteroaryl halide (1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Add a 2M aqueous solution of sodium carbonate or potassium carbonate (3.0 equiv) and toluene.

  • Degas the biphasic mixture by bubbling nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired Bedaquiline analogue.

Quantitative Data Presentation

The following tables summarize representative yields for the synthesis of Bedaquiline analogues and their corresponding in vitro activity against Mycobacterium tuberculosis (M.tb).

Table 1: Synthesis of Bedaquiline Analogues via Suzuki-Miyaura Coupling

EntryAryl HalideProductYield (%)
14-bromopyridineAnalogue 175
23-bromofuranAnalogue 268
34-bromo-N,N-dimethylanilineAnalogue 382
42-chloropyrimidineAnalogue 455

Table 2: In Vitro Anti-tubercular Activity of Bedaquiline Analogues

CompoundMIC₉₀ (µM) against M.tb H37Rv
Bedaquiline0.06
Analogue 10.12
Analogue 20.58
Analogue 30.09
Analogue 41.25

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of Bedaquiline analogues using this compound as a key precursor.

G cluster_0 Synthesis of this compound cluster_1 Analogue Synthesis & Evaluation start 3,6-dibromo-2-methoxyquinoline borylation Miyaura Borylation (B₂pin₂, Pd(dppf)Cl₂, KOAc) start->borylation bpin_bedaquiline This compound borylation->bpin_bedaquiline suzuki Suzuki-Miyaura Coupling (Pd(PPh₃)₄, Base) bpin_bedaquiline->suzuki aryl_halides Diverse Aryl/Heteroaryl Halides aryl_halides->suzuki analogues Library of Bedaquiline Analogues suzuki->analogues purification Purification & Characterization analogues->purification sar SAR Studies (MIC assays) purification->sar

Workflow for Bedaquiline Analogue Synthesis.

Conclusion

This compound is a highly valuable and versatile precursor for the development of novel Bedaquiline analogues. Its stability and reactivity in Suzuki-Miyaura coupling reactions allow for the efficient generation of diverse libraries of compounds for SAR studies. The methodologies and data presented in this technical guide are intended to empower researchers in the field of tuberculosis drug discovery to leverage this important synthetic tool in their efforts to develop safer and more effective treatments for this devastating disease.

References

Bpin-Bedaquiline: A Technical Guide to its Chemical Structure, Properties, and Role as a Precursor to a Leading Antitubercular Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bpin-Bedaquiline is a crucial synthetic precursor to Bedaquiline (B32110), a potent diarylquinoline antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Bedaquiline targets the ATP synthase of Mycobacterium tuberculosis, a novel mechanism of action that has made it a cornerstone in the fight against resistant strains of the disease. This technical guide provides an in-depth overview of the chemical structure and properties of this compound, its synthesis, and its relationship to the active pharmaceutical ingredient, Bedaquiline.

Chemical Structure and Properties

This compound is the pinacol (B44631) boronate ester derivative of Bedaquiline. The boronic ester functional group serves as a versatile handle for further chemical modifications, most notably for the introduction of radioisotopes for imaging studies.

Physicochemical and Spectral Data
PropertyDataReference
Molecular Formula C₃₈H₄₃BN₂O₄[1]
Molecular Weight 602.57 g/mol [1]
Melting Point Not Reported in available literature
Solubility Not Reported in available literature
¹H NMR Data Not Reported in available literature
¹³C NMR Data Not Reported in available literature
Mass Spectrometry Data Not Reported in available literature

Experimental Protocols

The synthesis of this compound from Bedaquiline is a key step in the development of radiolabeled tracers for preclinical and clinical imaging studies. The following protocol is based on a published method for the synthesis of the pinacol boronate ester of Bedaquiline.

Synthesis of this compound from Bedaquiline

Materials:

Procedure:

  • In a clean, dry reaction vessel, dissolve Bedaquiline (1 equivalent) in anhydrous 1,4-dioxane.

  • To this solution, add bis(pinacolato)diboron (B₂pin₂) (0.94 equivalents), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.028 equivalents), and potassium acetate (KOAc) (2.85 equivalents).

  • Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Maintain the reaction at 80 °C for 16 hours, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can then be purified using standard chromatographic techniques to yield this compound.

Mechanism of Action of Bedaquiline

This compound's significance lies in its role as a precursor to Bedaquiline. Understanding the mechanism of action of Bedaquiline is therefore crucial. Bedaquiline exerts its potent bactericidal effect by specifically inhibiting the F1Fo-ATP synthase of Mycobacterium tuberculosis.

The F1Fo-ATP synthase is a multi-subunit enzyme responsible for the synthesis of ATP, the primary energy currency of the cell. The Fo subunit contains a rotating c-ring that is driven by the proton motive force across the mycobacterial inner membrane. This rotation is coupled to the F1 subunit, which catalyzes the synthesis of ATP.

Bedaquiline binds to the c-ring of the Fo subunit, effectively stalling its rotation. This disruption of the proton flow and rotational mechanism inhibits ATP synthesis, leading to a rapid depletion of cellular energy and ultimately, cell death.

Signaling Pathway of Bedaquiline's Action

The following diagram illustrates the mechanism of action of Bedaquiline on the mycobacterial F1Fo-ATP synthase.

Bedaquiline_Mechanism Mechanism of Action of Bedaquiline cluster_membrane Mycobacterial Inner Membrane cluster_cytoplasm Mycobacterial Cytoplasm proton_gradient Proton Motive Force (Proton Gradient) atp_synthase F1Fo-ATP Synthase proton_gradient->atp_synthase Drives rotation of c-ring atp ATP (Cellular Energy) atp_synthase->atp Synthesizes inhibition Inhibition of c-ring rotation adp ADP + Pi adp->atp_synthase Substrate cell_death Bacterial Cell Death bedaquiline Bedaquiline bedaquiline->atp_synthase Binds to c-ring

Caption: Bedaquiline inhibits the F1Fo-ATP synthase in M. tuberculosis.

Experimental Workflow for Synthesis and Conversion

The following diagram outlines the general workflow from Bedaquiline to this compound and its potential subsequent use in radiosynthesis.

Experimental_Workflow Synthesis and Application of this compound start Bedaquiline synthesis Borylation Reaction (B₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane, 80°C, 16h) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification bpin_bedaquiline This compound purification->bpin_bedaquiline radiosynthesis Radiosynthesis (e.g., with ⁷⁶Br) bpin_bedaquiline->radiosynthesis radiolabeled_bedaquiline Radiolabeled Bedaquiline radiosynthesis->radiolabeled_bedaquiline application Application (e.g., PET Imaging) radiolabeled_bedaquiline->application

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a synthetically important precursor to Bedaquiline, enabling the development of advanced research tools such as radiolabeled tracers for in-depth pharmacological studies. While detailed physicochemical and spectral data for this compound are not widely published, its synthesis is well-documented. The ultimate value of this compound lies in its role in facilitating research into the mechanism and biodistribution of Bedaquiline, a critical drug in the global effort to combat multidrug-resistant tuberculosis. Further characterization of this compound would be beneficial for the scientific community, providing valuable data for future synthetic and analytical endeavors.

References

The Genesis and Synthesis of a Modern Antitubercular Agent: A Technical Guide to the Precursors of Bedaquiline

Author: BenchChem Technical Support Team. Date: December 2025

A Foreword for the Researcher: Bedaquiline (B32110) (Sirturo®), the first new tuberculosis (TB) drug with a novel mechanism of action to be approved in over four decades, represents a landmark in the fight against multidrug-resistant tuberculosis (MDR-TB). Its discovery and development have provided a new lifeline for patients with limited treatment options. This technical guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the core chemistry behind Bedaquiline's precursors. We will delve into the initial discovery of the diarylquinoline scaffold, detail the pivotal synthetic pathways for its key precursors, present quantitative data for comparative analysis, and provide visualizations of the critical chemical transformations and biological mechanisms.

The Discovery of a New Antitubercular Paradigm: The Diarylquinolines

The journey to Bedaquiline began with a high-throughput phenotypic screen against Mycobacterium smegmatis, a non-pathogenic relative of Mycobacterium tuberculosis. This screen identified a novel class of compounds, the diarylquinolines (DARQs), with potent antimycobacterial activity. The seminal work by Andries et al. in 2005 revealed that these compounds target a novel biological pathway in mycobacteria: the proton pump of ATP synthase[1][2]. This discovery was a significant breakthrough, as it presented a mechanism of action distinct from all existing TB drugs, thereby minimizing the risk of cross-resistance with current therapies[3].

The lead compound from this class, initially designated TMC207 and later named Bedaquiline, exhibited remarkable potency against both drug-sensitive and drug-resistant strains of M. tuberculosis[1]. Structure-activity relationship (SAR) studies were crucial in optimizing the diarylquinoline scaffold, leading to the selection of Bedaquiline as the clinical candidate. These studies highlighted the importance of the quinoline (B57606) core, the stereochemistry of the side chain, and the nature of the substituents on the aromatic rings for potent anti-TB activity[4][].

Mechanism of Action: Targeting Mycobacterial Energy Metabolism

Bedaquiline specifically binds to the c-subunit of the F1F0 ATP synthase in mycobacteria, an enzyme essential for generating the cell's energy currency, ATP[6][7]. By inhibiting this enzyme, Bedaquiline disrupts the proton motive force and depletes the cellular energy reserves, leading to bacterial death[8]. The high specificity of Bedaquiline for the mycobacterial ATP synthase over its human counterpart is a key factor in its favorable safety profile[6].

graph "Mechanism_of_Action" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

The Core Synthetic Challenge: Constructing the Diarylquinoline Scaffold

The chemical structure of Bedaquiline features a diarylquinoline core with two adjacent stereocenters. The industrially relevant synthesis focuses on the coupling of two key precursors: a substituted quinoline moiety and a naphthyl ketone derivative. The primary challenge in this synthesis is controlling the stereochemistry at the two newly formed chiral centers.

Key Precursors in Bedaquiline Synthesis

The two pivotal building blocks for the synthesis of Bedaquiline are:

  • Precursor A (Quinoline Fragment): 6-bromo-2-methoxy-3-(phenyl)quinoline

  • Precursor B (Side-Chain Fragment): 1-(naphthalen-1-yl)-4-(dimethylamino)-2-phenylbutan-1-one

The industrial synthesis involves the deprotonation of Precursor A followed by a nucleophilic addition to Precursor B.

graph "Bedaquiline_Precursors" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Synthetic Pathways and Experimental Protocols

This section details the synthetic routes to the key precursors and their subsequent coupling to form the Bedaquiline core.

Synthesis of Precursor A: 6-bromo-2-methoxy-3-(phenyl)quinoline

The synthesis of the quinoline fragment typically starts from commercially available materials and involves the construction of the quinoline ring system followed by functional group manipulations.

Experimental Protocol: Synthesis of 3-benzyl-6-bromo-2-methoxyquinoline (B32111)

A common route involves the reaction of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide (B1231860) in methanol.

  • Reaction: To a solution of 3-benzyl-6-bromo-2-chloroquinoline in dry methanol, sodium methoxide is added.

  • Conditions: The reaction mixture is heated to reflux for several hours.

  • Work-up: After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield 3-benzyl-6-bromo-2-methoxyquinoline[8].

Synthesis of Precursor B: 1-(naphthalen-1-yl)-4-(dimethylamino)-2-phenylbutan-1-one

The synthesis of the side-chain ketone can be achieved through various methods, including Friedel-Crafts acylation.

Experimental Protocol: Synthesis of (1H-indol-3-yl)(naphthalen-1-yl)methanone (Intermediate for JWH-018, adaptable for Bedaquiline precursor)

  • Reaction: Indole is subjected to Friedel-Crafts acylation with 1-naphthoyl chloride in the presence of a Lewis acid catalyst, such as diethylaluminium chloride, in a suitable solvent like toluene[9].

  • Conditions: The reaction is typically carried out at low temperatures initially and then allowed to warm to room temperature.

  • Purification: The product is purified by column chromatography or recrystallization[9].

The Key Coupling Reaction: Formation of the Bedaquiline Core

The crucial step in the synthesis of Bedaquiline is the coupling of the quinoline and side-chain fragments. The original industrial synthesis utilized lithium diisopropylamide (LDA) as the base, which resulted in a mixture of diastereomers with low yields[10][11]. Subsequent research has focused on improving the diastereoselectivity and yield of this reaction.

Experimental Protocol: Diastereoselective Lithiation-Addition

An improved protocol utilizes a chiral base to induce diastereoselectivity.

  • In situ Base Formation: A chiral amine, such as (+)-bis[(R)-1-phenylethyl]amine hydrochloride, is treated with n-butyllithium in THF at low temperature (-78 °C) to form the chiral lithium amide base in situ[10][12].

  • Lithiation: A solution of 6-bromo-2-methoxy-3-(phenyl)quinoline (Precursor A) in THF is slowly added to the chiral base at -20 °C and stirred for one hour[10][12].

  • Addition: A solution of the ketone precursor (Precursor B) in THF is then added dropwise at -78 °C, and the reaction is stirred for several hours[10][12].

  • Quench and Work-up: The reaction is quenched with an aqueous solution of sodium chloride, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated[12].

  • Purification: The diastereomeric mixture is purified by column chromatography[12].

Quantitative Data on Synthetic Improvements

The development of the Bedaquiline synthesis has seen significant improvements in yield and diastereoselectivity. The following tables summarize key quantitative data from various synthetic approaches.

Table 1: Comparison of Diastereomeric Ratios and Yields in the Key Coupling Reaction

Base/AdditiveDiastereomeric Ratio (RS,SR : RR,SS)Yield (%)Reference
LDA50:50~10-17[3]
(+)-bis[(R)-1-phenylethyl] lithium amide90:1033[10][12]
Lithium pyrrolidide with LiBr2.1:1-
Lithium N-methylpiperazide with LiBr-92 (total isomers)

Table 2: Chiral HPLC Separation of Bedaquiline Stereoisomers

Chiral Stationary PhaseMobile PhaseResolution (Rs)Reference
Chiralcel OJ-3R10 mM triethylamine/phosphoric acid (pH 7.0) and acetonitrile (B52724) (40:60 v/v)>2.0 for all isomers[10]
Chiralpak ICNormal phaseSuccessful separation of all stereoisomers[12]

Simplified Achiral Analogs: Exploring the SAR

To simplify the synthesis and explore the structure-activity relationship further, researchers have developed achiral analogs of Bedaquiline. These analogs often replace the stereogenic side chain with a simpler, non-chiral linker.

Synthesis of a Simplified Analog via Suzuki Coupling

One approach involves the Suzuki coupling of a bromoquinoline with a suitable boronic acid derivative.

Experimental Protocol: Suzuki Coupling of 3-bromoquinoline (B21735) with a Phenylboronic Acid

  • Reaction Components: 3-bromoquinoline, a phenylboronic acid derivative (e.g., (3-((dimethylamino)methyl)phenyl)boronic acid), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K3PO4) are combined in a suitable solvent (e.g., DMF)[13][14][15][16][17].

  • Reaction Conditions: The mixture is purged with an inert gas (e.g., nitrogen or argon) and heated for several hours[15].

  • Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The product is purified by column chromatography.

graph "Simplified_Analog_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Conclusion and Future Directions

The discovery and development of Bedaquiline have been a testament to the power of innovative screening, targeted medicinal chemistry, and persistent process development. The journey from the initial identification of the diarylquinoline scaffold to the implementation of a complex, stereoselective synthesis has provided invaluable lessons for the field of antibacterial drug discovery.

Future research will likely focus on several key areas:

  • Second-generation Diarylquinolines: The development of new analogs with improved safety profiles, better pharmacokinetic properties, and enhanced activity against emerging resistant strains is an ongoing effort.

  • Cost-effective Synthesis: Further optimization of the synthetic routes to reduce the cost of manufacturing will be critical for ensuring broad access to this life-saving medication in resource-limited settings.

  • Novel Delivery Systems: Research into new formulations and delivery methods for Bedaquiline could improve its efficacy and patient compliance.

The story of Bedaquiline's precursors is a compelling example of modern drug development, showcasing the intricate interplay between biology, chemistry, and pharmaceutical sciences. This guide provides a foundational understanding for researchers poised to contribute to the next chapter in the fight against tuberculosis.

References

Bpin-Bedaquiline: A Technical Guide to its Physical and Chemical Properties for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bpin-Bedaquiline is a boronic ester derivative of Bedaquiline, a diarylquinoline antimycobacterial agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB). This compound serves as a key precursor in the synthesis of radiolabeled Bedaquiline, which is instrumental in preclinical and clinical imaging studies to understand the pharmacokinetics and biodistribution of the parent drug. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its application in radiolabeling. Given the limited availability of specific experimental data for this compound, relevant properties of the parent compound, Bedaquiline, are also provided for context.

Core Physical and Chemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following tables summarize the available information for this compound and provide a detailed profile of its parent compound, Bedaquiline, for comparative reference.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₈H₄₃BN₂O₄--INVALID-LINK--
Molecular Weight 614.6 g/mol --INVALID-LINK--
Appearance Not specifiedN/A
Melting Point Not specifiedN/A
Boiling Point Not specifiedN/A
Solubility Not specifiedN/A
pKa Not specifiedN/A

Table 2: Physical and Chemical Properties of Bedaquiline

PropertyValueSource
Molecular Formula C₃₂H₃₁BrN₂O₂--INVALID-LINK--
Molecular Weight 555.5 g/mol --INVALID-LINK--
Appearance White to almost white powder[1]
Melting Point 118 °C[1]
Solubility Practically insoluble in aqueous media[1]
logP 7.25 (calculated)[2]
pKa (basic) 8.91[3]

Experimental Protocols

Synthesis of this compound

Logical Workflow for this compound Synthesis

G Bedaquiline Bedaquiline Reaction Palladium-Catalyzed Borylation Reaction Bedaquiline->Reaction Reagents Bis(pinacolato)diboron (B136004) Pd(dppf)Cl₂ catalyst Base (e.g., KOAc) Solvent (e.g., Dioxane) Reagents->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Bpin_Bedaquiline This compound Purification->Bpin_Bedaquiline

Caption: General workflow for the synthesis of this compound.

Radiosynthesis of ⁷⁶Br-Bedaquiline from this compound

A key application of this compound is in the synthesis of radiolabeled Bedaquiline for use in Positron Emission Tomography (PET) imaging. The following is a detailed protocol for the synthesis of ⁷⁶Br-Bedaquiline.

Experimental Protocol:

  • Preparation of ⁷⁶Br: Aqueous bromide-76 is neutralized with ammonium (B1175870) hydroxide (B78521) and concentrated.

  • Reaction: The this compound precursor, dissolved in dimethyl sulfoxide (B87167) (DMSO), is added to the concentrated ⁷⁶Br solution. The reaction mixture is heated to 100°C.

  • Purification: The reaction mixture is diluted with water and purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Isolation: The fraction containing ⁷⁶Br-Bedaquiline is collected, diluted with phosphate-buffered saline (PBS), and concentrated to yield the final product.

  • Characterization: The identity and purity of the synthesized ⁷⁶Br-Bedaquiline are confirmed by co-injection with a non-labeled Bedaquiline standard in analytical HPLC.

Experimental Workflow for ⁷⁶Br-Bedaquiline Radiosynthesis

G cluster_prep Reactant Preparation Bpin_Bedaquiline This compound in DMSO Reaction Radiolabeling Reaction (100°C) Bpin_Bedaquiline->Reaction Br76 Neutralized aq. ⁷⁶Br Br76->Reaction Purification Semi-preparative HPLC Reaction->Purification Isolation Fraction Collection & Concentration Purification->Isolation QC Quality Control (Analytical HPLC) Isolation->QC Final_Product ⁷⁶Br-Bedaquiline QC->Final_Product

Caption: Workflow for the radiosynthesis of ⁷⁶Br-Bedaquiline.

Mechanism of Action of Bedaquiline

This compound is a precursor and is not expected to have intrinsic antimycobacterial activity. The biological activity resides in the parent compound, Bedaquiline. Bedaquiline targets the ATP synthase of Mycobacterium tuberculosis, an enzyme essential for energy production in the bacterium.

Signaling Pathway of Bedaquiline's Action

G Bedaquiline Bedaquiline ATP_Synthase Mycobacterial ATP Synthase (Subunit c) Bedaquiline->ATP_Synthase Binds to Proton_Channel Proton Channel Blockage ATP_Synthase->Proton_Channel Leads to ATP_Production ATP Production Inhibition Proton_Channel->ATP_Production Cell_Death Bacterial Cell Death ATP_Production->Cell_Death

Caption: Mechanism of action of Bedaquiline.

Bedaquiline specifically binds to the c-subunit of the F₀ region of mycobacterial ATP synthase. This binding blocks the proton translocation required for ATP synthesis, leading to a depletion of cellular energy stores and ultimately resulting in bacterial cell death. This mechanism is unique among antituberculosis drugs and is effective against both replicating and dormant mycobacteria.

Conclusion

This compound is a vital research tool, enabling the in-vivo study of Bedaquiline through techniques like PET imaging. While comprehensive data on its intrinsic physical and chemical properties are limited, its role as a precursor is well-defined. Understanding the properties of the parent compound, Bedaquiline, provides a crucial framework for researchers working with this compound. The experimental protocols outlined in this guide for the synthesis of its radiolabeled derivative highlight its practical application in advancing tuberculosis research and drug development. Further characterization of this compound would be beneficial to the scientific community.

References

A-Technical-Guide-to-the-Synthesis-of-Diarylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers and Drug Development Professionals

Diarylquinolines (DARQs) represent a pivotal class of antimicrobial agents, distinguished by their novel mechanism of action targeting mycobacterial ATP synthase. This unique characteristic has positioned them as a crucial tool in the fight against multidrug-resistant tuberculosis (MDR-TB).[1] The most prominent member of this class, Bedaquiline (B32110) (also known as TMC207), was the first new anti-TB drug approved by the FDA in over 40 years, underscoring the therapeutic significance of this scaffold.[1]

The complex architecture of diarylquinolines, which includes a quinoline (B57606) core flanked by aryl and naphthyl groups and featuring critical stereocenters, presents considerable synthetic challenges.[2][3] This guide provides a comprehensive review of the core synthetic strategies employed in the construction of diarylquinolines, with a focus on key reactions, detailed experimental protocols, and comparative data to inform future synthetic efforts and analogue development.

Core Synthetic Strategies

The synthesis of diarylquinolines can be broadly categorized into two main approaches:

  • Late-Stage Side Chain Installation: This is the most common and well-documented approach, famously used in the synthesis of Bedaquiline. It involves the initial construction of a substituted quinoline core, followed by the diastereoselective addition of the side chain containing the second aryl group and the chiral alcohol.

  • Convergent Approaches via Quinoline Formation: These methods, such as the Friedländer annulation, construct the quinoline ring itself from precursors that already contain one or more of the required aryl substituents. This can offer a more direct route to the final scaffold.

The Bedaquiline Synthesis: A Case Study in Late-Stage Functionalization

The seminal synthesis of Bedaquiline provides a robust framework for understanding the challenges and key transformations in diarylquinoline construction. The critical step involves the deprotonation of a 3-benzylquinoline (B13917930) precursor followed by its reaction with a phenylpropanone derivative.[4]

Key Synthetic Workflow

The overall logic of the synthesis involves the preparation of two key fragments followed by their coupling and final chiral separation.

Caption: General synthetic workflow for Bedaquiline.
Quantitative Data on Key Coupling Step

The central carbon-carbon bond-forming reaction is the lithiation of the benzylquinoline and subsequent addition to the phenylpropanone. This step creates the two adjacent stereocenters, and its diastereoselectivity is a critical parameter.[4]

Base/Ligand SystemBase/Ligand EquivalentsDiastereomeric Ratio (dr) [(RS,SR):(RR,SS)]Yield (%)Reference
LDA (n-BuLi/Diisopropylamine)5.0 : 5.050:50~27% (combined)[4]
Chiral Ligand 4b / n-BuLi2.0 : 3.090:1033%[4]
LDA / n-BuLi / Chiral Amino AlcoholNot specified80:2015% (overall)[4]

Table 1: Comparison of different base systems for the key lithiation-addition step in Bedaquiline synthesis.

Detailed Experimental Protocol: Optimized Diastereoselective Lithiation

The following protocol is adapted from an improved synthesis of Bedaquiline, demonstrating a diastereoselective approach.[4][5]

1. Formation of the Chiral Base Complex:

  • To a solution of bis(1-phenylethyl)amine HCl salt (1.6 g, 2 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 20.0 mL), 1.6 M n-butyllithium (n-BuLi) in hexane (B92381) (5.61 mL, 9.2 mmol, 3 equiv) is added dropwise at -78 °C under an argon atmosphere.[4][5]

  • The solution is stirred for 10 minutes, warmed to room temperature, and stirred for an additional hour.[5]

  • The resulting clear yellow solution is then re-cooled to -78 °C and stirred for 1 hour to form a pinkish solution of the chiral lithium amide base complex.[4][5]

2. Lithiation and Electrophile Addition:

  • A solution of the starting quinoline precursor (1.0 g, 1 equiv) in THF (10.0 mL) is slowly added to the in situ-formed chiral base, and the mixture is stirred at -20 °C.[5]

  • After exactly 1 hour, a solution of 3-(dimethylamino)phenylpropan-1-one (0.83 g, 1.2 equiv) in THF (10.0 mL) is added dropwise over 20 minutes.[5]

  • The resulting solution is stirred at -78 °C for 3 hours.[5]

3. Work-up and Isolation:

  • The reaction is warmed to room temperature and quenched with aqueous sodium chloride solution (20.0 mL).[5]

  • The product is extracted with ethyl acetate (B1210297) (5 x 10.0 mL).[5]

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product as a yellow oil.[5]

  • Purification is typically achieved via column chromatography to separate the diastereomers.[4]

Convergent Synthesis via Friedländer Annulation

The Friedländer synthesis offers a powerful alternative for constructing the quinoline core. This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group, such as a ketone.[6][7] This approach can be adapted to synthesize diarylquinolines by using appropriately substituted precursors.

Logical Relationship in Friedländer Synthesis

This strategy directly assembles the quinoline ring from two main components, making it highly convergent.

G A 2-Aminoaryl Ketone (e.g., 2-amino-benzophenone derivative) C Aldol Condensation A->C D Schiff Base Formation A->D B α-Methylene Ketone (e.g., Aryl ethyl ketone) B->C B->D E Cyclization & Dehydration (Acid or Base Catalyzed) C->E Path 1 D->E Path 2 F Diarylquinoline Product E->F

Caption: Mechanistic pathways of the Friedländer reaction.
Key Features of the Friedländer Synthesis

  • Versatility: The reaction is renowned for its efficiency and the ability to produce polysubstituted quinolines.[7]

  • Catalysis: A wide range of catalysts can be employed, from traditional acids and bases (e.g., p-toluenesulfonic acid, KOtBu) to modern systems like Lewis acids, molecular iodine, and nanocatalysts, which can improve yields and reaction conditions.[6][7][8]

  • Regioselectivity: The choice of reactants can control the substitution pattern on the final quinoline ring.

Representative Experimental Protocol: General Friedländer Annulation

The following is a generalized protocol for a catalyst-driven Friedländer synthesis. Specific conditions may vary based on the substrates and catalyst used.[9]

1. Reaction Setup:

  • To a reaction vessel, add the 2-aminoaryl ketone (1.0 equiv), the α-methylene carbonyl compound (1.2-1.5 equiv), and the chosen catalyst (e.g., p-toluenesulfonic acid, 10 mol%).

  • If a solvent is used, add the appropriate anhydrous solvent (e.g., toluene, DMF). Some modern procedures are performed under solvent-free conditions.[9]

2. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 120 °C) with stirring. The reaction may also be performed using microwave irradiation to accelerate the process.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

3. Work-up and Isolation:

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired diarylquinoline.

Conclusion

The synthesis of diarylquinolines is a dynamic field of research, driven by the urgent need for new antitubercular agents.[10] The established late-stage functionalization route, exemplified by the Bedaquiline synthesis, provides a reliable but often lengthy pathway, with the diastereoselectivity of the key addition step being a primary focus for optimization.[3][4] In contrast, convergent methods like the Friedländer annulation offer a more direct approach to the core structure, with significant potential for variation through the choice of diverse starting materials and advanced catalytic systems.[7] For drug development professionals, a thorough understanding of these synthetic strategies is essential for the design and production of novel diarylquinoline analogues with improved efficacy, safety profiles, and pharmacokinetic properties.[2][11]

References

Technical Guide: Bpin-Bedaquiline - A Precursor for Radiolabeling and Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Bpin-Bedaquiline, a boronic ester derivative of the anti-tuberculosis drug Bedaquiline. This document is intended for researchers, scientists, and drug development professionals interested in the application of this compound, particularly in the context of radiolabeling for positron emission tomography (PET) imaging in tuberculosis (TB) research.

Core Compound Data

This compound serves as a crucial precursor for the synthesis of radiolabeled Bedaquiline, enabling advanced imaging studies to understand the pharmacokinetics and biodistribution of this important anti-TB drug.[1][2]

PropertyValueSource
CAS Number 2375174-10-8[2]
Molecular Formula C38H43BN2O4[1]
Molecular Weight 602.57 g/mol [2]
Appearance White to off-white solid[2]

Synthesis and Experimental Protocols

The primary application of this compound is in the radiosynthesis of 76Br-Bedaquiline, a positron-emitting radiotracer for PET imaging.[1][2] The following protocols are based on methodologies described in the scientific literature.

Synthesis of this compound (Precursor)

The synthesis of this compound is achieved through a palladium-catalyzed borylation reaction of Bedaquiline.[1]

Materials:

  • Bedaquiline

  • Bis(pinacolato)diboron (B2pin2)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium acetate (B1210297) (KOAc)

  • Dioxane

  • Dichloromethane (DCM)

Protocol:

  • Dissolve Bedaquiline in dioxane.

  • Add Bis(pinacolato)diboron, Pd(dppf)Cl2, and potassium acetate to the solution.

  • Heat the reaction mixture at 80°C for 16 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with dichloromethane.

  • Purify the product using appropriate chromatographic techniques.

Radiosynthesis of 76Br-Bedaquiline from this compound

76Br-Bedaquiline is synthesized by reacting this compound with an ammonium (B1175870) salt of bromine-76.[1]

Materials:

Protocol:

  • Neutralize aqueous bromide-76 with ammonium hydroxide and concentrate the solution.

  • Add a solution of this compound in DMSO to the concentrated bromide-76 solution.

  • Heat the mixture at 100°C for 20 minutes.

  • Isolate and purify 76Br-Bedaquiline using preparative High-Performance Liquid Chromatography (HPLC).

  • Confirm the identity of the labeled compound by co-injection with a standard of non-radiolabeled Bedaquiline using analytical HPLC.

Signaling Pathways and Experimental Workflows

Currently, there is limited public information available on the specific signaling pathways directly modulated by this compound itself, as its primary role is a synthetic precursor. The biological activity of interest lies with its parent compound, Bedaquiline, which targets the ATP synthase of Mycobacterium tuberculosis.[3][4][5][6]

The experimental workflow involving this compound is centered on its use in producing radiolabeled Bedaquiline for in vivo imaging studies.

experimental_workflow cluster_synthesis Synthesis Phase cluster_application Application Phase Bedaquiline Bedaquiline Bpin_Bedaquiline This compound (Precursor) Bedaquiline->Bpin_Bedaquiline Borylation (Pd(dppf)Cl2, B2pin2, KOAc) Br76_Bedaquiline 76Br-Bedaquiline (Radiotracer) Bpin_Bedaquiline->Br76_Bedaquiline Radiosynthesis (Heat, DMSO) Br76 Ammonium 76Br Br76->Br76_Bedaquiline Animal_Model Murine Model of Tuberculosis Br76_Bedaquiline->Animal_Model Intravenous Injection PET_Imaging PET Bioimaging Animal_Model->PET_Imaging Data_Analysis Pharmacokinetic & Biodistribution Analysis PET_Imaging->Data_Analysis

Caption: Experimental workflow from Bedaquiline to PET imaging analysis.

Conclusion

This compound is a key intermediate that facilitates the synthesis of radiolabeled Bedaquiline for preclinical research. The ability to non-invasively track the distribution of Bedaquiline in vivo using PET imaging provides invaluable insights into its pharmacokinetic properties and its penetration into sites of Mycobacterium tuberculosis infection.[1][2] This technical guide summarizes the essential information regarding its synthesis and application, providing a foundation for researchers to utilize this compound in their studies aimed at combating tuberculosis.

References

The Bpin Protecting Group: An In-depth Technical Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pinacolboronate (Bpin) protecting group has become an indispensable tool in modern organic synthesis, particularly in the realm of transition metal-catalyzed cross-coupling reactions. Its ability to mask the reactivity of the boronic acid functional group, a versatile synthetic handle, has enabled the construction of complex molecular architectures with high precision and efficiency. This technical guide provides a comprehensive overview of the Bpin protecting group, covering its installation, deprotection, and applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Concepts: The Role and Utility of the Bpin Group

Boronic acids (R-B(OH)₂) are valuable reagents in organic synthesis, most notably for their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent reactivity and polarity can present challenges in multi-step syntheses. The Bpin group, derived from pinacol (B44631), serves as a robust protecting group for boronic acids, converting them into more stable and easily handled boronate esters (R-Bpin).

The primary advantages of using the Bpin protecting group include:

  • Enhanced Stability: Bpin esters are generally stable to a wide range of reaction conditions, including chromatography, which facilitates purification.[1]

  • Improved Handling: Unlike many boronic acids, which can be prone to dehydration to form boroxines, Bpin esters are typically stable, crystalline solids or high-boiling liquids.

  • Compatibility: Bpin-protected compounds are compatible with a broad array of synthetic transformations, allowing for the late-stage introduction or modification of the boronic acid functionality.

Installation of the Bpin Protecting Group: The Miyaura Borylation

The most common method for the introduction of the Bpin group is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl or vinyl halide (or triflate) with bis(pinacolato)diboron (B136004) (B₂pin₂).[2]

Catalytic Cycle of Miyaura Borylation

The catalytic cycle of the Miyaura borylation is a well-established process involving a palladium(0) catalyst.

Miyaura_Borylation cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (B2pin2, Base) Ar-Pd(II)-Bpin(L2) Ar-Pd(II)-Bpin(L2) Transmetalation->Ar-Pd(II)-Bpin(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Bpin Ar-Bpin Reductive_Elimination->Ar-Bpin

Caption: Catalytic cycle for the Miyaura borylation reaction.

Quantitative Data for Miyaura Borylation

The efficiency of the Miyaura borylation is dependent on the substrate, catalyst, ligand, and base used. The following tables summarize representative yields for the borylation of aryl chlorides and bromides.

Table 1: Miyaura Borylation of Aryl Chlorides with B₂pin₂

Aryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotoluenePd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane1001895[3]
4-ChloroanisolePd-7 (2)-KOAcIPAc80298[1]
2-ChloropyridinePd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBuDioxane/H₂O1002485[4]
4-ChloroacetophenonePd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄Dioxane/H₂O1001892[3]

Table 2: Miyaura Borylation of Aryl Bromides with B₂pin₂

Aryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromoanisole (B123540)Pd(PᵗBu₃)₂ (3)-KOAcTPGS-750-M/H₂ORT2.5>98[5]
4-BromotolueneSiliaCat DPP-Pd (2)-KOAciPrOH80395[6]
1-BromonaphthalenePdCl₂(dppf) (3)-KOAcDMSO801689[2]
3-BromopyridinePd(OAc)₂ (3)SPhos (6)K₃PO₄Dioxane1001288[7]
Experimental Protocol: Miyaura Borylation of 4-Bromoanisole

The following is a general procedure for the Miyaura borylation of an aryl bromide.[5]

  • Reaction Setup: To a 10 mL glass vial equipped with a magnetic stir bar, add Pd(PᵗBu₃)₂ (7.7 mg, 0.015 mmol), bis(pinacolato)diboron (B₂pin₂, 140 mg, 0.55 mmol), and potassium acetate (B1210297) (KOAc, 147 mg, 1.5 mmol).

  • Solvent Addition: Cap the vial with a rubber septum, and purge with argon. Add 1.0 mL of a 2% aqueous solution of TPGS-750-M.

  • Stirring: Stir the mixture vigorously for 10 minutes at room temperature.

  • Substrate Addition: Add 4-bromoanisole (0.5 mmol) to the reaction mixture, followed by an additional 1.0 mL of the 2% TPGS-750-M solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 2 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired arylboronate ester.

Deprotection of the Bpin Group

The removal of the Bpin group to regenerate the free boronic acid is a crucial step in many synthetic sequences. Several methods are available, with the choice depending on the substrate's functional group tolerance and the desired reaction conditions.

Acidic Hydrolysis

Direct hydrolysis of Bpin esters to the corresponding boronic acids can be achieved under acidic conditions.[8] However, this method can sometimes be sluggish and may require harsh conditions, which might not be suitable for sensitive substrates.[9]

Table 3: Acidic Hydrolysis of Bpin Esters

SubstrateAcidSolventTemp (°C)Time (h)Yield (%)Reference
Phenyl-Bpin1 M HClEther/H₂ORT0.3399[8]
Alkyl-Bpin0.1 M HClHexanes/H₂ORT0.33Variable[8]

Note: Yields for acidic hydrolysis of alkyl-Bpin esters can be variable due to the instability of some alkylboronic acids.

  • Reaction Setup: Dissolve the phenyl-Bpin derivative in a suitable organic solvent such as ether.

  • Acid Addition: Add an aqueous solution of a strong acid (e.g., 1 M HCl) to the reaction mixture.

  • Stirring: Stir the biphasic mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC.

  • Workup: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.

Oxidative Cleavage

Oxidative cleavage using reagents like sodium periodate (B1199274) (NaIO₄) can be an effective method for Bpin deprotection, particularly when the resulting boronic acid is to be used in situ for subsequent reactions.[10]

A general procedure involves treating the Bpin ester with an aqueous solution of NaIO₄ in a suitable solvent mixture like THF/water. The reaction is typically stirred at room temperature until the starting material is consumed.

Transesterification with Diethanolamine (B148213) followed by Hydrolysis

A mild and efficient two-step procedure involves the transesterification of the Bpin ester with diethanolamine (DEA) to form a stable crystalline boronate complex, which is then hydrolyzed under mild acidic conditions to furnish the free boronic acid. This method is particularly advantageous for substrates with sensitive functional groups.[8][11]

Table 4: Two-Step Deprotection of Alkyl-Bpin Esters via Diethanolamine Adduct [8]

EntrySubstrate (Alkyl-Bpin)DEA Adduct Yield (%)Overall Yield of Bpin Ester (after trapping) (%)
1Benzyl-CH₂-CH₂-Bpin8592
2MeO₂C-CH₂-CH₂-Bpin8290
3Ph-CH(Me)-CH₂-Bpin9195
4Me-CH(Ph)-CH₂-Bpin8893
5Ph-CH(CO₂Me)-CH₂-Bpin7885
6BnNHCO-CH(Me)-CH₂-Bpin6572
7BnNHCO-CH(Ph)-CH₂-Bpin6875
8(Cyclopentanone-2-yl)-Bpin7988
9(Cyclohexanone-2-yl)-Bpin8190
10Ph-CO-CH₂-CH₂-Bpin7280
11NC-CH(Ph)-CH₂-Bpin9799
  • Reaction Setup: Dissolve the alkylpinacolyl boronate ester (1.7 mmol) in diethyl ether.

  • Reagent Addition: Add diethanolamine (0.199 g, 1.9 mmol) to the solution.

  • Precipitation: A white precipitate of the diethanolamine boronate adduct will form within minutes. Allow the reaction to stir for approximately 30 minutes, or until TLC analysis indicates complete consumption of the starting material.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to afford the diethanolamine protected boronic ester.

  • Hydrolysis: Suspend the isolated diethanolamine boronate adduct in a biphasic mixture of hexanes and 0.1 M aqueous HCl.

  • Stirring: Stir the mixture vigorously for about 20 minutes at room temperature.

  • Workup: Separate the layers and extract the aqueous phase with hexanes. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the boronic acid. For unstable boronic acids, an in-situ trapping with pinacol can be performed to regenerate the Bpin ester for yield determination.

Logical Workflow for Utilizing the Bpin Protecting Group

The decision to use a Bpin protecting group and the subsequent synthetic strategy can be summarized in the following logical workflow.

Bpin_Workflow Start Need to perform reaction on a molecule containing a boronic acid precursor Decision1 Is the unprotected boronic acid compatible with the planned reaction conditions? Start->Decision1 Protect Protect the boronic acid as a Bpin ester Decision1->Protect No Proceed Proceed with synthesis using the unprotected boronic acid Decision1->Proceed Yes Choose_Protection Choose a suitable protection method (e.g., Miyaura borylation) Protect->Choose_Protection Perform_Reaction Perform the desired synthetic transformation(s) on other parts of the molecule Deprotect Deprotect the Bpin group to regenerate the boronic acid Perform_Reaction->Deprotect Choose_Deprotection Select an appropriate deprotection method (e.g., hydrolysis, transesterification) Deprotect->Choose_Deprotection End Final Product Proceed->End Choose_Protection->Perform_Reaction Choose_Deprotection->End

Caption: A logical workflow for the strategic use of the Bpin protecting group.

Applications in Drug Development and Complex Molecule Synthesis

The stability and versatility of Bpin-protected intermediates have made them invaluable in the synthesis of pharmaceuticals and complex natural products. They are frequently employed in Suzuki-Miyaura cross-coupling reactions to construct key carbon-carbon bonds.

The Suzuki-Miyaura Coupling with Bpin Esters

Bpin esters are excellent coupling partners in Suzuki-Miyaura reactions, reacting with a wide range of organic halides and triflates.

The catalytic cycle for the Suzuki-Miyaura coupling is similar to that of the Miyaura borylation, with the key difference being the nature of the organoboron reagent and the subsequent transmetalation step.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R'-X) R'-Pd(II)-X(L2) R'-Pd(II)-X(L2) Oxidative_Addition->R'-Pd(II)-X(L2) Transmetalation Transmetalation (R-Bpin, Base) R'-Pd(II)-R(L2) R'-Pd(II)-R(L2) Transmetalation->R'-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 R-R' R-R' Reductive_Elimination->R-R'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 5: Suzuki-Miyaura Coupling of Aryl-Bpin Esters with Aryl Halides

Aryl-BpinAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenyl-Bpin4-IodoanisolePd(OAc)₂ (1)AntPhos (2)TMSOKTHFRT<196[12]
4-Tolyl-Bpin2-BromonaphthalenePd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄Dioxane/H₂O1001894[3]
3-Thienyl-Bpin4-ChlorobenzonitrilePd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBuDioxane/H₂O1002488[4]
4-(MeO₂C)phenyl-Bpin1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801295General

Conclusion

The Bpin protecting group is a powerful and versatile tool in the arsenal (B13267) of the modern synthetic chemist. Its stability, ease of handling, and compatibility with a wide range of reaction conditions have made it the protecting group of choice for boronic acids in numerous applications, from academic research to industrial drug development. A thorough understanding of the methods for its installation and removal, as detailed in this guide, is essential for its effective implementation in the synthesis of complex and valuable molecules. The continued development of new and milder methods for Bpin manipulation will undoubtedly further expand its utility in the years to come.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 76Br-Bedaquiline using a Bpin-Bedaquiline Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the positron emission tomography (PET) imaging agent, 76Br-Bedaquiline, from its boronic ester precursor, Bpin-Bedaquiline. The described methodology is based on the procedures reported by Ordonez et al. in "Radiosynthesis and PET Bioimaging of 76Br-Bedaquiline in a Murine Model of Tuberculosis"[1].

Overview

Bedaquiline is a crucial diarylquinoline antibiotic used in the treatment of multidrug-resistant tuberculosis. The ability to non-invasively track the biodistribution and pharmacokinetics of Bedaquiline in vivo is of significant interest for optimizing dosing regimens and understanding its penetration into infected tissues. Radiolabeling Bedaquiline with the positron-emitting isotope Bromine-76 (76Br, t1/2 = 16.2 hours) allows for quantitative whole-body imaging using PET[1].

This protocol outlines a two-step process:

  • Synthesis of the this compound precursor from the parent drug, Bedaquiline.

  • Copper-mediated radiobromination of the this compound precursor with [76Br]bromide to yield 76Br-Bedaquiline[1].

Data Presentation

Table 1: Reagents and Conditions for this compound Precursor Synthesis
Reagent/ParameterQuantity/ValueMolar Equivalent
Bedaquiline100 mg1.0
Bis(pinacolato)diboron (B2pin2)43.2 mg0.94
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)2Cl2)3.7 mg0.028
Potassium Acetate (KOAc)50.4 mg2.86
Dioxane (solvent)4 ml-
Reaction Temperature80 °C-
Reaction Time16 hours-

Data extracted from Ordonez et al.[1]

Table 2: Reagents and Conditions for 76Br-Bedaquiline Radiosynthesis
Reagent/ParameterDescription/Value
[76Br]BromideAqueous solution, neutralized with ammonium (B1175870) hydroxide (B78521)
This compound PrecursorDissolved in DMSO
Reaction Temperature100 °C
Reaction Time10 minutes
Radiochemical Conversion~20% (observed by HPLC after 20 min)
Non-decay Corrected Radiochemical Yield6% (after HPLC purification)

Data extracted from Ordonez et al.

Table 3: HPLC Purification Parameters for 76Br-Bedaquiline
ParameterValue
ColumnPhenomenex Luna C18(2), 10 µm, 250 x 4.6 mm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Flow Rate2 mL/min
Gradient5% B (5 min), 5-95% B (20 min), 95% B (5 min), 95-5% B (5 min), 5% B (5 min)
Elution Time of 76Br-Bedaquiline25 minutes

Data extracted from Ordonez et al.

Experimental Protocols

Protocol 1: Synthesis of this compound Precursor

This protocol describes the palladium-catalyzed borylation of Bedaquiline to form the boronic ester precursor.

Materials:

  • Bedaquiline

  • Bis(pinacolato)diboron (B2pin2)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)2Cl2)

  • Potassium Acetate (KOAc)

  • Dioxane

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • In a suitable reaction vessel, dissolve Bedaquiline (100 mg, 0.180 mmol) in dioxane (4 ml).

  • To this solution, add B2pin2 (43.2 mg, 0.170 mmol), Pd(dppf)2Cl2 (3.7 mg, 0.005 mmol), and KOAc (50.4 mg, 0.514 mmol).

  • Heat the reaction mixture to 80 °C and maintain for 16 hours.

  • After 16 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with DCM (~15 ml).

  • Filter the resulting heterogeneous solution through a pad of Celite®.

  • Concentrate the filtrate in vacuo to yield the crude this compound precursor.

Protocol 2: Radiosynthesis of 76Br-Bedaquiline

This protocol details the copper-mediated radiobromination of the this compound precursor.

Materials:

  • Aqueous [76Br]bromide solution

  • Ammonium hydroxide (NH4OH)

  • This compound precursor

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water for dilution

  • HPLC system for purification

Procedure:

  • Neutralize the aqueous [76Br]bromide solution with ammonium hydroxide (approximately 20 µl).

  • Concentrate the neutralized solution to a volume of approximately 100 µl.

  • Add a solution of the this compound precursor in DMSO to the concentrated [76Br]bromide.

  • Heat the reaction mixture at 100 °C for 10 minutes.

  • After heating, cool the reaction to approximately 30 °C.

  • Dilute the reaction mixture with water (10 ml).

  • Purify the resulting solution using semi-preparative HPLC with the parameters outlined in Table 3.

  • The identity of the final 76Br-Bedaquiline product should be confirmed by co-injection with a non-labeled Bedaquiline standard on an analytical HPLC system.

Visualizations

Workflow for 76Br-Bedaquiline Synthesis```dot

Synthesis_Workflow cluster_precursor Protocol 1: Precursor Synthesis cluster_radio Protocol 2: Radiosynthesis Bedaquiline Bedaquiline Reagents_P B2pin2, Pd(dppf)2Cl2, KOAc in Dioxane Reaction_P Heat at 80°C for 16h Workup_P Cool, Dilute with DCM, Filter through Celite® Concentration_P Concentrate in vacuo Precursor This compound Precursor Radiolabeling Add Precursor in DMSO, Heat at 100°C for 10 min Precursor->Radiolabeling Bromide [76Br]Bromide (aq) Neutralize Neutralize with NH4OH, Concentrate Purification Dilute with Water, Semi-preparative HPLC FinalProduct Purified 76Br-Bedaquiline

Caption: Copper-mediated synthesis of 76Br-Bedaquiline.

References

Application Notes and Protocols for PET Imaging of Tuberculosis Using Radiolabeled Bedaquiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bedaquiline is a potent diarylquinoline antibiotic approved for the treatment of multidrug-resistant tuberculosis (MDR-TB). Its unique mechanism of action, targeting the mycobacterial ATP synthase, makes it a critical component of modern TB therapy. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of drug distribution and target engagement in vivo. This document provides detailed application notes and protocols for the use of radiolabeled Bedaquiline in PET imaging studies to investigate its pharmacokinetics and biodistribution in the context of tuberculosis research.

Note on the Radiotracer: The user's query specified "Bpin-Bedaquiline," which suggests a precursor for fluorine-18 (B77423) (¹⁸F) labeling. However, the available scientific literature predominantly describes the use of [⁷⁶Br]Bedaquiline for PET imaging of tuberculosis. Therefore, the following protocols and data are based on the published information for [⁷⁶Br]Bedaquiline. This tracer is chemically identical to the parent drug, and its 16.2-hour half-life is suitable for longitudinal imaging studies.

Mechanism of Action of Bedaquiline

Bedaquiline exerts its bactericidal effect by inhibiting the F1F0 ATP synthase in Mycobacterium tuberculosis. Specifically, it binds to the c-subunit of the membrane-embedded F0 rotor ring. This binding event physically obstructs the rotation of the c-ring, which is essential for proton translocation and subsequent ATP synthesis. The disruption of the proton motive force and the depletion of cellular ATP ultimately lead to bacterial cell death.[1][2][3]

Bedaquiline_Mechanism Mechanism of Bedaquiline Action cluster_membrane Mycobacterial Inner Membrane cluster_cytoplasm Cytoplasm ATP_Synthase F0 Rotor (c-ring) Protons_in H+ (Cytoplasm) ATP_Synthase->Protons_in ATP_Synthesis ATP Synthesis ATP_Synthase->ATP_Synthesis Drives Inhibition Inhibition ATP_Synthase->Inhibition Rotation Blocked Protons_out H+ (Periplasm) Protons_out->ATP_Synthase Proton Flow Bacterial_Growth Bacterial Survival & Replication ATP_Synthesis->Bacterial_Growth Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Binds to c-subunit Inhibition->ATP_Synthesis Prevents

Caption: Bedaquiline inhibits mycobacterial ATP synthase.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for [⁷⁶Br]Bedaquiline in PET imaging studies of tuberculosis in a murine model.

ParameterValueNotes
Radiosynthesis
Radiochemical Yield (non-decay corrected)6 ± 1%Based on five synthesis runs.
In Vivo Biodistribution
Penetration into Infected Lung Lesions86.29 ± 13.62% (AUCtissue/AUCplasma)Demonstrates excellent penetration into the site of infection.
Penetration into Brain Parenchyma15% (AUCtissue/AUCplasma)Shows measurable but limited penetration into the central nervous system.
General BiodistributionSelectively localizes to adipose tissue and liver.Distributes to all organs after intravenous injection.
Data Expression% Injected Dose per Gram (%ID/g)PET data is adjusted for tissue mass using CT-derived density.

Experimental Protocols

Radiosynthesis of [⁷⁶Br]Bedaquiline

This protocol provides a summary of the novel radiosynthesis of [⁷⁶Br]Bedaquiline as described in the literature. The synthesis involves the replacement of the endogenous bromine atom of a precursor molecule with the positron-emitting isotope bromine-76.

Materials:

  • Bedaquiline precursor 2 (desbromo-bedaquiline)

  • Ammonium (B1175870) bromide-76 (NH₄⁷⁶Br)

  • Ammonium hydroxide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water (for HPLC)

  • Acetonitrile (for HPLC)

  • Phosphate-buffered saline (PBS)

  • Semi-preparative HPLC system with a C18 column

  • Analytical HPLC system

Protocol:

  • Neutralize aqueous bromide-76 with ammonium hydroxide.

  • Concentrate the neutralized solution to approximately 100 µL.

  • Add the Bedaquiline precursor 2 dissolved in DMSO to the concentrated bromide-76 solution.

  • Heat the reaction mixture at 100°C for 20 minutes.

  • Monitor the reaction conversion by analytical HPLC. A conversion of approximately 20% is expected.

  • Dilute the reaction mixture with water.

  • Purify the crude product by semi-preparative HPLC using a C18 column with a water/acetonitrile gradient. [⁷⁶Br]Bedaquiline typically elutes at around 25 minutes under the specified conditions.

  • Collect the fraction containing [⁷⁶Br]Bedaquiline.

  • Confirm the identity of the radiolabeled compound by co-injection with a non-radioactive Bedaquiline standard on an analytical HPLC system.

  • Formulate the final product by diluting with PBS and concentrating the solution at 80°C with a stream of nitrogen gas.

In Vivo PET Imaging in a Murine Model of Tuberculosis

This protocol outlines the procedure for performing in vivo PET/CT imaging with [⁷⁶Br]Bedaquiline in a mouse model of chronic pulmonary tuberculosis.

Animal Model:

  • Use a suitable mouse strain (e.g., BALB/c) that develops necrotic pulmonary granulomas after aerosol infection with Mycobacterium tuberculosis.

  • Infect mice via aerosol exposure to establish a chronic pulmonary infection. The bacterial burden in the lungs should reach a high level (e.g., ~8 log₁₀ CFU) by approximately 10 weeks post-infection.

  • All animal procedures must be approved by the institutional Animal Care and Use Committee.

Imaging Protocol:

  • Animal Preparation: Anesthetize the infected mouse using a suitable anesthetic (e.g., isoflurane).

  • Tracer Administration: Administer a defined dose of [⁷⁶Br]Bedaquiline (e.g., 3.0 MBq) intravenously via the tail vein.

  • PET/CT Acquisition:

    • Position the anesthetized mouse in a small animal PET/CT scanner.

    • Perform whole-body PET scans at multiple time points over a 48-hour period to capture the pharmacokinetics of the tracer. The long half-life of ⁷⁶Br (16.2 hours) allows for such longitudinal imaging.

    • Acquire a CT scan for anatomical co-registration and attenuation correction of the PET data.

  • Image Analysis:

    • Reconstruct the PET and CT images.

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the CT images over various organs and infected lung lesions.

    • Quantify the radioactivity concentration in each ROI from the PET data.

    • Adjust the PET data for tissue mass using the density of each ROI obtained from the CT (Hounsfield units).

    • Express the final data as the percentage of the injected dose per gram of tissue (%ID/g).

    • Generate time-activity curves (TACs) for different tissues to determine pharmacokinetic parameters such as the Area Under the Curve (AUC).

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for a typical PET imaging study using radiolabeled Bedaquiline in a tuberculosis animal model.

Experimental_Workflow Workflow for Bedaquiline PET Imaging in TB Research cluster_preparation Preparation Phase cluster_imaging Imaging Phase cluster_analysis Data Analysis Phase Radiosynthesis Radiosynthesis of [76Br]Bedaquiline QC Quality Control (Purity, Identity) Radiosynthesis->QC Tracer_Injection IV Injection of [76Br]Bedaquiline QC->Tracer_Injection Animal_Model TB Animal Model Development Animal_Model->Tracer_Injection PET_CT_Scan Longitudinal PET/CT Imaging (0-48h) Tracer_Injection->PET_CT_Scan Image_Recon Image Reconstruction & Co-registration PET_CT_Scan->Image_Recon ROI_Analysis ROI Analysis on Organs & Lesions Image_Recon->ROI_Analysis Quantification Quantification (%ID/g, TACs, AUC) ROI_Analysis->Quantification Biodistribution Biodistribution & Pharmacokinetics Quantification->Biodistribution

References

Synthesis of Radiolabeled Bedaquiline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of radiolabeled Bedaquiline, a crucial tool for studying the pharmacokinetics, metabolism, and distribution of this important anti-tuberculosis drug. The following sections detail the synthesis of Bromine-76 ([⁷⁶Br]) labeled Bedaquiline and propose strategies for the synthesis of Carbon-14 ([¹⁴C]) and Tritium (B154650) ([³H]) labeled analogues.

Introduction

Bedaquiline is a diarylquinoline antimycobacterial agent that has become a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] Understanding its behavior in biological systems is paramount for optimizing treatment regimens and developing new, more effective therapies. Radiolabeled Bedaquiline serves as an indispensable tracer in these studies, allowing for sensitive and quantitative analysis of the drug's fate in vitro and in vivo.[2] This document outlines the step-by-step synthesis of [⁷⁶Br]Bedaquiline and provides theoretical frameworks for the synthesis of [¹⁴C]Bedaquiline and [³H]Bedaquiline.

Data Presentation: Quantitative Summary of Radiolabeling

The following table summarizes the key quantitative data for the radiosynthesis of [⁷⁶Br]Bedaquiline. Data for [¹⁴C]Bedaquiline and [³H]Bedaquiline are not available as specific protocols have not been published in the reviewed literature.

Radiosynthesis Parameter[⁷⁶Br]Bedaquiline[¹⁴C]Bedaquiline[³H]Bedaquiline
Radiochemical Yield 6% (non-decay corrected)[2]Not AvailableNot Available
Specific Activity Up to 370 MBq[2]Not AvailableNot Available
Radiochemical Purity Confirmed by co-injection with standard Bedaquiline via analytical HPLC[2]Not AvailableNot Available
Radionuclide Half-life 16.2 hours[2]~5730 years~12.3 years

Experimental Protocols

Protocol 1: Step-by-Step Synthesis of [⁷⁶Br]Bedaquiline

This protocol is based on the published method for the radiosynthesis of [⁷⁶Br]Bedaquiline for use in Positron Emission Tomography (PET) imaging.[2] The synthesis involves the preparation of a boronic ester precursor followed by a copper-mediated radiobromination reaction.

Materials:

  • Bedaquiline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (B1210297) (KOAc)

  • Dioxane

  • Dichloromethane (DCM)

  • Celite®

  • Aqueous [⁷⁶Br]bromide

  • Ammonium hydroxide (B78521) (NH₄OH)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) trifluoromethanesulfonate (B1224126) tetrakis(pyridine) (Cu(OTf)₂(Py)₄)

  • Preparative and analytical High-Performance Liquid Chromatography (HPLC) systems

Part A: Synthesis of Boronic Ester Precursor

  • Dissolve Bedaquiline (100 mg, 0.180 mmol) in dioxane (4 ml).

  • Add B₂pin₂ (43.2 mg, 0.170 mmol), Pd(dppf)Cl₂ (3.7 mg, 0.005 mmol), and KOAc (50.4 mg, 0.514 mmol) to the solution.

  • Heat the reaction mixture to 80 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with DCM (~15 ml).

  • Filter the heterogeneous solution through Celite®.

  • Concentrate the resulting filtrate in vacuo to obtain the boronic ester precursor.

Part B: Radiosynthesis of [⁷⁶Br]Bedaquiline

  • To aqueous [⁷⁶Br]bromide (500 μl, up to 370 MBq), add NH₄OH (28% in H₂O, 10 μl).

  • Dry the mixture at 100 °C in a Wheaton vial under a constant stream of N₂ until the volume is reduced to 50–100 μl (approximately 10 minutes).

  • In a separate Wheaton vial, dissolve the boronic ester precursor (3 mg) and Cu(OTf)₂(Py)₄ (2 mg) in DMSO (400 μL).

  • Add the concentrated [⁷⁶Br]bromide solution to the precursor mixture.

  • Heat the reaction at 100 °C for 10 minutes.

  • Cool the reaction mixture to approximately 30 °C.

Part C: Purification of [⁷⁶Br]Bedaquiline

  • Purify the crude reaction mixture using preparative HPLC to isolate [⁷⁶Br]Bedaquiline.[2]

  • Confirm the identity of the labeled compound by co-injecting with a standard Bedaquiline sample using analytical HPLC.[2]

Protocol 2: Proposed Synthesis Strategy for [¹⁴C]Bedaquiline

While a specific protocol for the synthesis of [¹⁴C]Bedaquiline is not detailed in the available literature, its use in metabolism studies has been reported.[1] A plausible synthetic route would involve the introduction of a ¹⁴C-labeled functional group at a late stage in the synthesis of a Bedaquiline precursor. One potential strategy is the introduction of a [¹⁴C]methyl group.

Proposed Strategy:

  • Synthesize a desmethyl precursor of Bedaquiline. The synthesis would follow the established non-radiolabeled route, but starting with a precursor lacking one of the N-methyl groups on the dimethylamino moiety.

  • Perform a radiolabeling step by reacting the desmethyl-Bedaquiline precursor with a [¹⁴C]-labeled methylating agent, such as [¹⁴C]methyl iodide ([¹⁴C]CH₃I), in the presence of a suitable base.

  • Purify the resulting [¹⁴C]Bedaquiline using chromatographic techniques such as HPLC to achieve high radiochemical purity.

Protocol 3: Proposed Synthesis Strategy for [³H]Bedaquiline

Proposed Strategy:

  • Select a suitable precursor of Bedaquiline with a position amenable to catalytic hydrogen-tritium exchange. Aromatic protons or protons on a carbon adjacent to a heteroatom could be targeted.

  • Subject the precursor to a heterogeneous or homogeneous catalytic reaction in the presence of tritium gas (³H₂) or a tritiated solvent like tritiated water (³H₂O). A common catalyst for such reactions is a palladium or platinum-based catalyst.

  • The reaction conditions (temperature, pressure, and duration) would need to be optimized to achieve sufficient specific activity while minimizing side reactions.

  • Purify the resulting [³H]Bedaquiline using chromatographic methods to remove any unlabeled precursor and radiolabeled impurities.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of radiolabeled Bedaquiline.

Synthesis_of_76Br_Bedaquiline cluster_precursor Part A: Precursor Synthesis cluster_radiolabeling Part B: Radiolabeling cluster_purification Part C: Purification Bedaquiline Bedaquiline Reagents_A B2pin2, Pd(dppf)Cl2, KOAc in Dioxane Bedaquiline->Reagents_A Heating_A Heat at 80°C for 16 hours Reagents_A->Heating_A Purification_A Dilute with DCM, Filter through Celite, Concentrate Heating_A->Purification_A Precursor Boronic Ester Precursor Purification_A->Precursor Precursor_Mix Boronic Ester Precursor + Cu(OTf)2(Py)4 in DMSO Bromide [76Br]Bromide + NH4OH Drying Dry at 100°C Bromide->Drying Reaction Combine and Heat at 100°C for 10 min Drying->Reaction Precursor_Mix->Reaction Crude_Product Crude [76Br]Bedaquiline Reaction->Crude_Product HPLC Preparative HPLC Crude_Product->HPLC Final_Product [76Br]Bedaquiline HPLC->Final_Product

Caption: Workflow for the synthesis of [⁷⁶Br]Bedaquiline.

Proposed_Synthesis_of_14C_Bedaquiline cluster_synthesis Proposed [14C]Bedaquiline Synthesis Precursor Desmethyl-Bedaquiline Precursor Radiolabeling React with [14C]CH3I and a suitable base Precursor->Radiolabeling Purification Purify via HPLC Radiolabeling->Purification Final_Product [14C]Bedaquiline Purification->Final_Product

Caption: Proposed workflow for [¹⁴C]Bedaquiline synthesis.

Proposed_Synthesis_of_3H_Bedaquiline cluster_synthesis Proposed [3H]Bedaquiline Synthesis Precursor Bedaquiline or suitable precursor Radiolabeling Catalytic Tritium Exchange with 3H2 gas or 3H2O Precursor->Radiolabeling Purification Purify via HPLC Radiolabeling->Purification Final_Product [3H]Bedaquiline Purification->Final_Product

Caption: Proposed workflow for [³H]Bedaquiline synthesis.

References

Application Notes and Protocols for In Vitro Stability Assessment of Bpin-Bedaquiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bedaquiline (BDQ) is a diarylquinoline antimycobacterial agent and a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Its mechanism of action involves the inhibition of mycobacterial ATP synthase.[3][4] The metabolic profile of Bedaquiline is crucial for understanding its efficacy and potential drug-drug interactions. It is primarily metabolized by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to a less active N-monodesmethyl metabolite (M2).[5] Studies have also identified CYP2C8 and CYP2C19 as contributors to its N-demethylation.

This document provides detailed application notes and protocols for assessing the in vitro stability of Bpin-Bedaquiline, a boronic acid pinacol (B44631) ester derivative of Bedaquiline. Understanding the metabolic and chemical stability of such derivatives is critical in early drug discovery to predict their pharmacokinetic properties, including clearance, bioavailability, and potential for drug-drug interactions. The following protocols describe common in vitro assays used to evaluate the stability of compounds in various biological matrices.

Key In Vitro Stability Assays

Several assays are employed to evaluate the metabolic stability of a compound. The choice of assay depends on the specific questions being addressed.

  • Microsomal Stability Assay: This is a widely used primary screen to assess Phase I metabolic stability. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism.

  • S9 Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, thus providing a broader assessment of both Phase I and Phase II metabolism.

  • Hepatocyte Stability Assay: Using intact liver cells (hepatocytes) provides the most comprehensive in vitro model as it contains a full complement of metabolic enzymes and cofactors, allowing for the assessment of both Phase I and Phase II metabolism, as well as transporter effects.

  • Plasma Stability Assay: This assay evaluates the chemical and enzymatic stability of a compound in plasma, identifying potential degradation by plasma esterases and other enzymes.

  • Chemical Stability (pH) Assay: This assesses the intrinsic chemical stability of a compound in aqueous solutions at different pH values, mimicking various physiological and storage conditions.

Data Presentation: Summary of Expected Stability Parameters

The following tables summarize the key parameters obtained from in vitro stability assays. The values for this compound would be determined experimentally.

Table 1: Metabolic Stability Parameters

Assay TypeMatrixKey Parameters DeterminedExample Units
Microsomal StabilityLiver Microsomes (Human, Rat, Mouse)Half-life (t½), Intrinsic Clearance (Clint)min, µL/min/mg protein
S9 StabilityLiver S9 Fraction (Human, Rat, Mouse)Half-life (t½), Intrinsic Clearance (Clint)min, µL/min/mg protein
Hepatocyte StabilityCryopreserved or Fresh HepatocytesHalf-life (t½), Intrinsic Clearance (Clint)min, µL/min/10^6 cells
Plasma StabilityPlasma (Human, Rat, Mouse)Percent remaining after incubation%

Table 2: Chemical Stability Parameters

Assay TypeConditionKey Parameters DeterminedExample Units
pH StabilityAqueous Buffers (e.g., pH 3, 7.4, 9)Half-life (t½), Degradation Rate Constant (k)min, min⁻¹

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol outlines the procedure to assess the metabolic stability of this compound in liver microsomes.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Positive control compound with known metabolic stability (e.g., Testosterone, Verapamil)

  • Acetonitrile (B52724) or other suitable organic solvent for quenching

  • 96-well incubation plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a working solution of this compound and the positive control in phosphate buffer. The final substrate concentration is typically 1 µM.

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the this compound working solution.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the concentration of the remaining this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Visualization of Experimental Workflow:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare Incubation Mix (Buffer, Microsomes, Bpin-BDQ) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction (Add NADPH) prep_nadph->start_reaction pre_incubate->start_reaction time_points Incubate and Sample at Time Points start_reaction->time_points quench Quench Reaction time_points->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and Clint analyze->calculate

Caption: Workflow for the liver microsomal stability assay.

Protocol 2: Plasma Stability Assay

This protocol is designed to evaluate the stability of this compound in plasma.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma (human, rat, or other species of interest), anticoagulated (e.g., with heparin or EDTA)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound known to be unstable in plasma (e.g., a labile ester)

  • Acetonitrile or other suitable organic solvent for quenching

  • 96-well incubation plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a working solution of this compound in buffer.

    • In a 96-well plate, add the plasma and the this compound working solution (final concentration typically 1-10 µM).

  • Incubation:

    • Incubate the plate at 37°C with gentle shaking.

  • Time-point Sampling:

    • At designated time points (e.g., 0, 30, 60, 120 minutes), stop the reaction by adding a cold quenching solution.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the concentration of the remaining this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point compared to the 0-minute time point.

Visualization of Experimental Workflow:

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare Incubation Mix (Plasma, Bpin-BDQ) incubate Incubate at 37°C prep_mix->incubate time_points Sample at Time Points incubate->time_points quench Quench Reaction time_points->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate % Remaining analyze->calculate

Caption: Workflow for the plasma stability assay.

Protocol 3: Chemical (pH) Stability Assay

This protocol assesses the stability of this compound in aqueous solutions of different pH.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffers of different pH values (e.g., pH 3.0, 7.4, 9.0)

  • Acetonitrile or other suitable organic solvent for dilution

  • 96-well plates or vials

  • Incubator (set to a specific temperature, e.g., 37°C or room temperature)

  • LC-MS/MS or HPLC-UV system for analysis

Procedure:

  • Preparation of Incubation Solutions:

    • Prepare working solutions of this compound in each of the pH buffers.

  • Incubation:

    • Incubate the solutions at the desired temperature.

  • Time-point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • Sample Preparation:

    • Dilute the samples with an appropriate solvent (e.g., a mixture of mobile phase) for analysis.

  • Analysis:

    • Analyze the samples to determine the concentration of the remaining this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) at each pH. A study on Bedaquiline showed its degradation is pH-dependent and follows first-order kinetics in acidic and alkaline conditions.

Visualization of Logical Relationships:

pH_Stability_Logic cluster_conditions Experimental Conditions cluster_outcomes Stability Outcomes pH_Low Acidic pH (e.g., 3.0) Degraded Degraded pH_Low->Degraded Likely pH_Neutral Neutral pH (e.g., 7.4) Stable Stable pH_Neutral->Stable Potentially pH_High Alkaline pH (e.g., 9.0) pH_High->Degraded Likely Bpin_BDQ This compound Bpin_BDQ->pH_Low Bpin_BDQ->pH_Neutral Bpin_BDQ->pH_High

Caption: Logical relationship of pH conditions on this compound stability.

Concluding Remarks

The protocols provided here serve as a general guideline for assessing the in vitro stability of this compound. It is essential to include appropriate controls and to optimize the analytical method for the specific compound and its potential metabolites. The data generated from these assays are invaluable for guiding the lead optimization process in drug discovery, helping to select candidates with favorable pharmacokinetic profiles for further development.

References

Application Notes and Protocols for Animal Models in Bpin-Bedaquiline Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of Bedaquiline (B32110) (BDQ) and its prodrugs, such as Bpin-Bedaquiline, using various animal models. The following sections detail established animal models, experimental procedures, and data interpretation to guide researchers in the preclinical assessment of these important anti-tuberculosis compounds.

Introduction to Animal Models for Bedaquiline Pharmacokinetics

The selection of an appropriate animal model is critical for the preclinical evaluation of anti-tuberculosis drugs. Mice, rats, guinea pigs, rabbits, and non-human primates are the most frequently used species in tuberculosis (TB) research.[1] Each model offers unique advantages in mimicking human TB pathology and drug metabolism.[1] For pharmacokinetic studies of Bedaquiline and its prodrugs, rodents, particularly mice and rats, are often the initial models of choice due to their well-characterized physiology, ease of handling, and cost-effectiveness.[2][3] Dogs have also been utilized to evaluate the pharmacokinetics and toxicity of Bedaquiline and its metabolites.[4][5][6] Physiologically-based pharmacokinetic (PBPK) modeling is a valuable tool to extrapolate pharmacokinetic data from these animal models to humans.[7][8]

Quantitative Pharmacokinetic Data for Bedaquiline in Animal Models

The following tables summarize key pharmacokinetic parameters of Bedaquiline observed in various animal models. This data serves as a baseline for comparison when evaluating novel prodrugs like this compound.

Table 1: Pharmacokinetic Parameters of Bedaquiline in Wistar Rats Following a Single Oral Dose

ParameterNormal Rats (10 mg/kg)Renal-Impaired Rats (10 mg/kg)Diabetic Rats (10 mg/kg)
Cmax (ng/mL) 482 ± 170-259 ± 77
Tmax (h) 7.2 ± 5.2--
AUC0–t (ng·h/mL) 4984 ± 11743477 ± 2283112 ± 1046
AUC0–∞ (ng·h/mL) 6137 ± 1542-3673 ± 1493
T½ (h) 10.3 ± 4.4--
Cl/F (L/h/kg) 1.7 ± 0.4-3.1 ± 1.1
Vd/F (L/kg) 26 ± 13--

Data sourced from a study in female Wistar rats.[9][10][11]

Table 2: Pharmacokinetic Parameters of Bedaquiline and its M2 Metabolite in Beagle Dogs Following a Single Oral Dose of Bedaquiline Fumarate (10 mg/kg)

AnalyteCmax (ng/mL)Tmax (h)AUC0–168h (ng·h/mL)T½ (h)
Bedaquiline 1083 ± 2556.0 ± 2.030,580 ± 5,42653.7 ± 11.2
M2 Metabolite 244 ± 8328.0 ± 8.012,058 ± 2,90364.9 ± 11.1

Data from a crossover study in male beagle dogs.[5][6]

Experimental Protocols

This section provides detailed methodologies for conducting pharmacokinetic studies of Bedaquiline and its prodrugs in rodent models.

Animal Models and Husbandry
  • Species: Wistar rats or BALB/c mice are commonly used.

  • Health Status: Use healthy, adult animals (e.g., 6-8 week old female Wistar rats).[9]

  • Housing: House animals in polypropylene (B1209903) cages under standard laboratory conditions (25 ± 2°C, 50 ± 20% relative humidity, 12-hour light/dark cycle).[9]

  • Diet: Provide a standard pellet diet and water ad libitum.[9]

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week prior to the experiment.

Drug Formulation and Administration
  • Prodrug Formulation: Prepare a suspension of this compound in a suitable vehicle. A common vehicle is 2% hydroxypropyl methylcellulose (B11928114) (HPMC) with 0.1% polysorbate 80 (Tween 80).[6]

  • Dose Calculation: The dose for animal studies can be extrapolated from the human dose. For instance, a 10 mg/kg oral dose in rats is often used for Bedaquiline.[9]

  • Administration: Administer the drug formulation orally via gavage.

Sample Collection
  • Blood Sampling: Collect blood samples at predetermined time points to capture the full pharmacokinetic profile (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose).

  • Sample Volume: The volume of blood collected should be minimized to avoid undue stress on the animals.

  • Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis.

Bioanalytical Method - LC-MS/MS
  • Instrumentation: Use a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Sample Preparation: Perform protein precipitation by adding acetonitrile (B52724) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.

  • Chromatography:

    • Column: Use a suitable C18 column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly employed.

  • Mass Spectrometry:

    • Ionization: Use positive electrospray ionization (ESI+).

    • Detection: Monitor the parent and product ions for Bedaquiline, its M2 metabolite, and the internal standard in multiple reaction monitoring (MRM) mode.

  • Quantification: Construct a calibration curve using standards of known concentrations to quantify the drug and metabolite in the plasma samples.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in-vivo pharmacokinetic study of this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase Animal_Acclimatization Animal Acclimatization Oral_Dosing Oral Administration (Gavage) Animal_Acclimatization->Oral_Dosing Dose_Formulation This compound Formulation Dose_Formulation->Oral_Dosing Blood_Sampling Serial Blood Sampling Oral_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Prep Plasma Sample Preparation Sample_Storage->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Data_Analysis Pharmacokinetic Data Analysis LC_MS_MS->Data_Analysis

Caption: Workflow for a typical in-vivo pharmacokinetic study.

Bedaquiline Metabolism Pathway

This diagram illustrates the primary metabolic pathway of Bedaquiline.

G Bedaquiline Bedaquiline M2 N-monodesmethyl Metabolite (M2) Bedaquiline->M2 CYP3A4

Caption: Primary metabolic pathway of Bedaquiline to its M2 metabolite.

References

Application Notes and Protocols for the Analytical Characterization of Bpin-Bedaquiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bpin-Bedaquiline is a critical boronic ester precursor in the synthesis of radiolabeled Bedaquiline (B32110), a potent diarylquinoline antimycobacterial agent used in the treatment of multidrug-resistant tuberculosis.[1][2] The purity and structural integrity of this compound are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound using state-of-the-art techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The methodologies outlined are based on established analytical principles for Bedaquiline and its analogs, providing a robust framework for quality control and research applications.

Analytical Methods Overview

A multi-faceted analytical approach is essential for the complete characterization of this compound. This includes chromatographic techniques for separation and quantification, mass spectrometry for molecular weight determination and structural elucidation, and NMR spectroscopy for definitive structure confirmation.

Analytical_Workflow cluster_Sample Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Analysis & Reporting Sample This compound Sample HPLC HPLC/UPLC (Purity & Quantification) Sample->HPLC Inject LC_MS LC-MS (Impurity Identification) Sample->LC_MS Inject NMR NMR (Structure Confirmation) Sample->NMR Dissolve Data_Analysis Data Interpretation - Purity Calculation - Structure Elucidation - Impurity Profiling HPLC->Data_Analysis LC_MS->Data_Analysis NMR->Data_Analysis Report Certificate of Analysis (CoA) & Research Report Data_Analysis->Report

Caption: Overall analytical workflow for this compound characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of this compound and quantifying it in the presence of impurities.[3][4][5][6][7][8][9][10][11][12][13][14]

Experimental Protocol: RP-HPLC

Objective: To determine the purity of this compound by separating it from potential process-related impurities and degradation products.

1. Instrumentation and Columns:

  • HPLC or UPLC system with a UV or PDA detector.

  • Recommended Column: C18 column (e.g., Agilent Poroshell 120EC-C18, 150 mm × 4.6 mm, 2.7 µm) or C8 column.[5][15]

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8][12]

  • Mobile Phase B: Acetonitrile or Methanol.[8][12]

  • Diluent: Acetonitrile/water (50:50, v/v).[6]

  • Standard Solution: Prepare a stock solution of this compound reference standard in the diluent at a concentration of approximately 0.5 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.[6]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[3][4][8]

  • Injection Volume: 10 µL.[8]

  • Column Temperature: Ambient or 30 °C.

  • Detection Wavelength: 224 nm or 242 nm.[3][4][8]

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
25.0595
30.0595
30.1955
35.0955

4. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the purity of the sample using the area normalization method:

    • % Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

Quantitative Data Summary (Representative for Diarylquinolines)

The following table summarizes typical validation parameters for HPLC methods developed for Bedaquiline, which would be targeted for a validated this compound method.[4][5][6][8][9][10][11][16]

ParameterTypical ValueReference
Linearity Range0.20 - 180 µg/mL[4][5][8]
Correlation Coefficient (r²)> 0.999[8][9]
Limit of Detection (LOD)0.039 - 3 µg/mL[8][10][16]
Limit of Quantification (LOQ)0.12 - 12 µg/mL[8][10][16]
Accuracy (% Recovery)91.64 - 105.89%[4][5]
Precision (% RSD)< 2%[10]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful technique for the identification and structural elucidation of impurities present in the this compound sample.[3][5][7]

Experimental Protocol: LC-MS

Objective: To identify the molecular weights of this compound and any co-eluting impurities.

1. Instrumentation:

  • UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[7]

2. Chromatographic Conditions:

  • The HPLC/UPLC conditions can be similar to those described in the purity analysis section to allow for direct comparison of chromatograms. A C8 column may also be suitable.[15]

3. Mass Spectrometry Parameters:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 - 4.5 kV.[17]

  • Mass Range: m/z 100 - 1000.

  • Data Acquisition: Full scan mode for parent ions and tandem MS (MS/MS) for fragmentation analysis of significant impurities.

4. Data Analysis:

  • Extract the mass spectrum for the main peak and confirm the molecular weight of this compound.

  • For each impurity peak, determine the accurate mass and propose a molecular formula.

  • Perform MS/MS fragmentation analysis to aid in the structural elucidation of unknown impurities. The presence of bromine isotopes (79Br and 81Br in a ~1:1 ratio) will result in characteristic M and M+2 peaks for bromine-containing molecules.[15]

LC_MS_Workflow Sample_Injection Inject Sample into UPLC Chrom_Separation Chromatographic Separation (C18 or C8 column) Sample_Injection->Chrom_Separation ESI_Ionization Electrospray Ionization (ESI+) Chrom_Separation->ESI_Ionization Mass_Analysis Mass Analysis (Full Scan & MS/MS) ESI_Ionization->Mass_Analysis Data_Processing Data Processing Mass_Analysis->Data_Processing Impurity_ID Impurity Identification (Mass & Fragmentation) Data_Processing->Impurity_ID

Caption: Workflow for LC-MS based impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the definitive technique for the structural elucidation and confirmation of this compound.[3][15][17][18][19][20][21]

Experimental Protocol: NMR

Objective: To confirm the chemical structure of this compound.

1. Instrumentation:

  • NMR Spectrometer (e.g., Bruker 400 or 500 MHz).[17][18]

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

3. NMR Experiments:

  • ¹H NMR: Provides information on the number, environment, and coupling of protons.

  • ¹³C NMR: Provides information on the carbon framework of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the complete structure.

4. Data Analysis:

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts (δ) and coupling constants (J) to assign protons to specific functional groups and positions in the molecule.

  • Assign the carbon signals in the ¹³C NMR spectrum.

  • Use 2D NMR data to confirm the assignments and the overall structure of this compound.

Logical Relationship: this compound to Bedaquiline

The characterization of this compound is crucial as it is a direct precursor to Bedaquiline. The following diagram illustrates this synthetic relationship.

Synthetic_Relationship Bpin_Bedaquiline This compound (Precursor) Reaction Suzuki Coupling or Similar Reaction Bpin_Bedaquiline->Reaction Bedaquiline Bedaquiline (Active Pharmaceutical Ingredient) Reaction->Bedaquiline

Caption: Synthetic relationship between this compound and Bedaquiline.

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the characterization of this compound. The combination of HPLC for purity assessment, LC-MS for impurity identification, and NMR for structural confirmation ensures the quality and integrity of this key precursor. Adherence to these protocols will enable researchers and drug development professionals to confidently assess the quality of this compound for its intended use in the synthesis of Bedaquiline. All methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[8][9]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bpin-Bedaquiline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Bedaquiline (B32110) and its precursors, including boronic ester intermediates like Bpin-Bedaquiline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in Bedaquiline synthesis?

A1: this compound is a boronic ester precursor of Bedaquiline.[1][2] It is primarily used in the synthesis of radiolabeled Bedaquiline, such as 76Br-Bedaquiline, for research purposes like PET bioimaging.[2] While the direct synthesis of Bedaquiline via a this compound intermediate is not the most commonly published route, the use of boronic acids is a key strategy in the synthesis of various Bedaquiline analogues. This involves the Suzuki coupling of a quinoline (B57606) boronic acid with a suitable partner to form the A/B-ring unit of the molecule.[3]

Q2: What is the most common synthetic route to Bedaquiline and what are its main challenges?

A2: The most prevalent industrial synthesis of Bedaquiline involves a one-step lithiation of a 3-benzylquinoline (B13917930) derivative followed by a 1,2-addition to a ketone.[4][5][6] The primary challenges with this method are often low yield and poor diastereoselectivity, typically resulting in a 50:50 mixture of diastereomers (RS, SR and RR, SS).[4][7] This necessitates subsequent challenging purification steps to isolate the desired (1R, 2S)-Bedaquiline stereoisomer.[4][8]

Q3: What are the common impurities encountered during Bedaquiline synthesis?

A3: Several process-related impurities and degradation products can arise during Bedaquiline synthesis. A major side product is the debrominated species, which can occur due to lithium-halogen exchange competing with the desired benzylic deprotonation.[5] Other impurities can result from side reactions of the starting materials or degradation of the product under certain conditions.[9]

Q4: How can the diastereoselectivity of the lithiation-addition reaction be improved?

A4: Several strategies can significantly improve the diastereoselectivity of the key coupling step:

  • Use of Chiral Bases: Replacing the non-chiral base, lithium diisopropylamide (LDA), with chiral lithium amides, such as (+)-bis[(R)-1-phenylethyl] lithium amide, has been shown to dramatically improve the diastereomeric ratio to as high as 90:10.[4][7]

  • Salt Additives: The addition of lithium bromide (LiBr) can reverse the diastereoselectivity to favor the desired RS,SR-isomer.[5]

  • Choice of Lithium Amide Base: Using less sterically hindered and stronger lithium amide bases, such as those derived from pyrrolidine (B122466) or N-methylpiperazine, in combination with LiBr, can increase both yield and diastereoselectivity.[5]

Q5: What methods are used for the purification of Bedaquiline?

A5: Purification of Bedaquiline to obtain the desired single enantiomer typically involves a multi-step process:

  • Crystallization: Selective crystallization can be used to separate the undesired diastereomer. For instance, recrystallization from toluene (B28343) can selectively crystallize the undesired diastereomer, leaving the desired diastereomer in the mother liquor, which can then be isolated by recrystallization from ethanol.[5]

  • Chiral Resolution: The racemic mixture of the desired diastereomer is often resolved using a chiral resolving agent, such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate, to form diastereomeric salts that can be separated by crystallization.[8]

  • Chromatography: Gravity column chromatography can be used to isolate the desired diastereomeric mixture.[4][7] For the final separation of enantiomers, chiral supercritical fluid chromatography (SFC) is a greener and faster alternative to traditional HPLC.[4][7]

Troubleshooting Guides

Low Yield in the Lithiation-Addition Reaction
Potential Cause Troubleshooting Steps
Incomplete Deprotonation * Ensure the use of a sufficiently strong and non-hindered base (e.g., lithium pyrrolidide instead of LDA).[5] * Verify the accurate concentration of n-BuLi used to generate the lithium amide base.
Side Reactions (e.g., Debromination) * Optimize reaction temperature; maintain cryogenic conditions (e.g., -78 °C) during the addition.[4] * Consider using a less reactive base or shorter reaction times.
Retro-addition * Maintain low reaction temperatures throughout the process, as higher temperatures can favor the reverse reaction.[6]
Moisture in Reaction * Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., Argon). * Use anhydrous solvents.
Poor Diastereoselectivity
Potential Cause Troubleshooting Steps
Use of Non-chiral Base * Employ a chiral lithium amide base to induce asymmetry. The use of (+)-bis[(R)-1-phenylethyl] lithium amide has been shown to yield a 90:10 diastereomeric ratio.[4]
Suboptimal Reaction Conditions * Introduce LiBr as an additive, which has been shown to improve the diastereomeric ratio in favor of the desired isomer.[5] * Screen different lithium amide bases (e.g., derived from pyrrolidine, N-methylpiperazine) in combination with LiBr.[5]
Temperature Fluctuations * Maintain a stable and low temperature (e.g., -78 °C) during the addition of the electrophile.
Difficulty in Purification
Potential Cause Troubleshooting Steps
Inefficient Diastereomer Separation * Optimize the crystallization solvent system. Toluene can be used to selectively precipitate the undesired diastereomer, followed by crystallization of the desired diastereomer from ethanol.[5]
Poor Enantiomer Resolution * If using chiral resolution agents, screen different chiral acids and solvent systems for optimal salt formation and crystallization. * Consider using chiral SFC for a more efficient and scalable separation of enantiomers.[4]
Co-elution of Impurities in Chromatography * Optimize the mobile phase and stationary phase for column chromatography. * For boronic esters like this compound which may be unstable on silica (B1680970) gel, consider alternative purification methods such as crystallization or using a modified silica gel.

Quantitative Data Summary

Table 1: Effect of Base and Additives on Bedaquiline Synthesis Yield and Diastereoselectivity

BaseAdditiveDiastereomeric Ratio (RS,SR : RR,SS)Yield of Desired DiastereomerReference
LDANone50:50~10-17%[4]
(+)-bis[(R)-1-phenylethyl] lithium amideNone90:1033%[4]
LDALiBr2.0 : 1.0 (reversed from 0.91:1.0)-[5]
Lithium PyrrolidideNone-14% (of desired isomer)[5]
Lithium amide from N-methylpiperazineLiBr2.5 : 1.0Up to 92% (total yield)[5]

Experimental Protocols

Optimized Lithiation/1,2-Addition for Racemic Bedaquiline Synthesis[5]
  • Preparation of Lithium Amide Base: A solution of the chosen amine (e.g., pyrrolidine) in anhydrous THF is cooled to -30 °C. A solution of n-butyl lithium in a suitable solvent (e.g., toluene) is added slowly. The mixture is stirred for 30 minutes and then further cooled to -75 °C.

  • Lithiation: A solution of 3-benzyl-6-bromo-2-methoxyquinoline (B32111) in anhydrous THF is added slowly to the lithium amide solution over one hour, maintaining the temperature at -75 °C.

  • Addition: A solution of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one in anhydrous THF is then added over one hour, and the reaction is stirred for an additional 30 minutes at -75 °C.

  • Quench and Work-up: The reaction is quenched with an aqueous ammonium (B1175870) chloride solution. The layers are separated, and the organic layer is concentrated under vacuum.

  • Purification: The crude product can be purified by crystallization. The undesired diastereomer is first crystallized from toluene. The mother liquor is then concentrated and the desired diastereomer is crystallized from ethanol.

Diastereoselective Synthesis using a Chiral Base[4]
  • Preparation of Chiral Base: To a solution of the chiral amine hydrochloride salt (e.g., (+)-bis[(R)-1-phenylethyl]amine hydrochloride) in anhydrous THF at -78 °C under argon, n-BuLi is added dropwise. The solution is stirred, warmed to room temperature, and then re-cooled to -78 °C.

  • Lithiation: A solution of 3-benzylquinoline in anhydrous THF is slowly added to the chiral base solution and stirred at -20 °C for 1 hour.

  • Addition: The reaction is cooled to -78 °C, and a solution of 3-(dimethylamino)phenylpropan-1-one in anhydrous THF is added dropwise over 20 minutes. The resulting solution is stirred at -78 °C for 3 hours.

  • Work-up: The reaction is warmed to room temperature, quenched with aqueous NaCl, and extracted with ethyl acetate. The combined organic layers are dried and concentrated.

  • Purification: The crude product is purified by flash column chromatography (e.g., 1:1 EtOAc/hexane) to separate the diastereomers. The desired diastereomer is then subjected to chiral SFC for enantiomeric separation.

Visualizations

Synthesis_Workflow cluster_synthesis Bedaquiline Synthesis cluster_purification Purification Start Start Base_Prep Lithium Amide Preparation Start->Base_Prep 1. Base Formation Lithiation Quinoline Lithiation Base_Prep->Lithiation 2. Deprotonation Addition Ketone Addition Lithiation->Addition 3. C-C Bond Formation Quench Reaction Quench Addition->Quench 4. Termination Crude_Product Crude Racemic Bedaquiline Mixture Quench->Crude_Product Diastereomer_Sep Diastereomer Separation (Crystallization/Column) Crude_Product->Diastereomer_Sep Chiral_Res Enantiomer Resolution (Chiral SFC/Resolution) Diastereomer_Sep->Chiral_Res Final_Product (1R,2S)-Bedaquiline Chiral_Res->Final_Product Troubleshooting_Yield Low_Yield Low Reaction Yield Incomplete_Deprotonation Incomplete Deprotonation? Low_Yield->Incomplete_Deprotonation Side_Reactions Side Reactions Occurring? Low_Yield->Side_Reactions Retro_Addition Retro-addition? Low_Yield->Retro_Addition Action_Base Use stronger/less hindered base (e.g., Lithium Pyrrolidide) Incomplete_Deprotonation->Action_Base Solution Action_Temp_Side Maintain cryogenic temperature (-78°C) Side_Reactions->Action_Temp_Side Solution Action_Temp_Retro Ensure stable low temperature to prevent equilibrium shift Retro_Addition->Action_Temp_Retro Solution

References

Technical Support Center: Bpin-Bedaquiline Purification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of Bpin-Bedaquiline via High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems observed during the HPLC purification of this compound, offering potential causes and systematic solutions.

FAQ 1: Why am I seeing poor resolution between my this compound peak and impurities?

Poor resolution can lead to inaccurate quantification and impure fractions.[1][2] This issue often stems from problems with the column, mobile phase, or overall instrument setup.[1][3]

Possible Causes and Solutions:

  • Inappropriate Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is critical for achieving optimal separation.[1][2]

    • Solution: Methodically adjust the solvent strength. For reversed-phase HPLC, increasing the aqueous component of the mobile phase will generally increase retention time and may improve the separation of closely eluting peaks.[1] Fine-tuning the pH of the mobile phase can also significantly alter selectivity, especially for ionizable compounds.[1]

  • Column Degradation: Over time, HPLC columns can lose their efficiency due to stationary phase degradation or contamination.[1]

    • Solution: First, attempt to regenerate the column by flushing it with a strong solvent. If resolution does not improve, the column may need to be replaced.[1] Using a guard column can help extend the life of the analytical column by trapping strongly retained impurities.[4][5]

  • Sub-optimal Flow Rate: A flow rate that is too high can lead to peak broadening and reduced resolution.

    • Solution: Decrease the flow rate to allow for better equilibration of the analyte between the stationary and mobile phases.

  • Column Overload: Injecting too much sample can saturate the column, leading to broad and poorly resolved peaks.[6]

    • Solution: Reduce the injection volume or dilute the sample concentration.[1][6]

FAQ 2: My this compound peak is showing significant tailing. What should I do?

Peak tailing is a common issue where the peak asymmetry factor is greater than one, which can complicate peak integration and reduce purity.[7] This is often caused by secondary interactions between the analyte and the stationary phase or issues with the column packing.[5]

Possible Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic compounds like this compound, causing peak tailing.[5][7]

    • Solution: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[5] Using a highly end-capped column can also mitigate this issue.

  • Column Contamination or Void: Accumulation of particulate matter on the column inlet frit or the formation of a void in the packing material can disrupt the flow path and cause peak tailing.[6][8]

    • Solution: Reverse flushing the column may dislodge particulates. If a void is suspected, the column should be replaced.[6] Filtering samples before injection is a crucial preventative measure.[1]

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak tailing.[6][8]

    • Solution: Dilute the sample or decrease the injection volume.[6]

FAQ 3: I am observing unexpected "ghost" peaks in my chromatogram. Where are they coming from?

Ghost peaks are extraneous peaks that do not originate from the injected sample and can interfere with the analysis.[9] They are often caused by contamination in the mobile phase, the HPLC system, or from sample carryover.[9][10][11]

Possible Causes and Solutions:

  • Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase are a frequent source of ghost peaks.[11][12]

    • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[9][11] Degassing the mobile phase is also important to prevent the formation of air bubbles, which can appear as small peaks.[13]

  • System Contamination: Residue from previous analyses can accumulate in the injector, tubing, or detector flow cell.[11]

    • Solution: Implement a rigorous system cleaning protocol, including flushing the entire system with a strong solvent. Running a blank injection (injecting only the mobile phase) can help determine if the ghost peaks are coming from the system or the sample.[14]

  • Sample Carryover: Remnants of a previous, more concentrated sample can be injected with the subsequent sample.[9]

    • Solution: Optimize the injector wash method to ensure the needle and injection port are thoroughly cleaned between runs.

Experimental Protocols & Data

Illustrative HPLC Purification Protocol for this compound

This protocol provides a starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude sample.

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[15]
Mobile Phase A 0.01 M Phosphate Buffer (pH 3.2)[15]
Mobile Phase B Acetonitrile[15]
Gradient Isocratic or Gradient (e.g., 70% A, 30% B)[15]
Flow Rate 1.0 mL/min[16]
Detection Wavelength 246 nm[15]
Injection Volume 10 µL[16]
Column Temperature Ambient or controlled (e.g., 30 °C)
Sample Preparation Dissolve crude this compound in a suitable solvent (e.g., Methanol)[15] and filter through a 0.45 µm syringe filter before injection.
Quantitative Data Summary

The following table presents hypothetical data from three purification runs to illustrate common outcomes and the impact of troubleshooting.

Run IDRetention Time (min)Peak Purity (%)Peak AsymmetryYield (%)Observations
Run 1 5.492.31.885Significant peak tailing observed.
Run 2 5.898.51.182Mobile phase pH lowered to 3.0; improved peak shape.
Run 3 5.898.61.183Sample concentration halved; no further improvement noted.

Visual Troubleshooting Workflows

Troubleshooting Poor Resolution

Poor_Resolution Start Poor Resolution Observed Check_Mobile_Phase Adjust Mobile Phase (Solvent Ratio / pH) Start->Check_Mobile_Phase Improved1 Resolution Improved? Check_Mobile_Phase->Improved1 Check_Column Evaluate Column Condition Check_Overload Check for Column Overload Check_Column->Check_Overload Flush_Column Flush Column with Strong Solvent Check_Column->Flush_Column Reduce_Load Reduce Injection Volume or Sample Concentration Check_Overload->Reduce_Load Improved1->Check_Column No End_Good Problem Solved Improved1->End_Good Yes Improved2 Resolution Improved? Replace_Column Replace Column Improved2->Replace_Column No Improved2->End_Good Yes Improved3 Resolution Improved? Improved3->End_Good Yes End_Bad Consult Further Improved3->End_Bad No Flush_Column->Improved2 Replace_Column->End_Bad Reduce_Load->Improved3 Peak_Tailing Start Peak Tailing Observed Check_pH Lower Mobile Phase pH Start->Check_pH Improved1 Tailing Reduced? Check_pH->Improved1 Check_Column_Health Inspect Column Health Check_Sample_Conc Review Sample Concentration Check_Column_Health->Check_Sample_Conc Reverse_Flush Reverse Flush Column Check_Column_Health->Reverse_Flush Dilute_Sample Dilute Sample Check_Sample_Conc->Dilute_Sample Improved1->Check_Column_Health No End_Good Problem Solved Improved1->End_Good Yes Improved2 Tailing Reduced? Replace_Column Replace Column if Void is Suspected Improved2->Replace_Column No Improved2->End_Good Yes Improved3 Tailing Reduced? Improved3->End_Good Yes End_Bad Consider Alternative Column Chemistry Improved3->End_Bad No Reverse_Flush->Improved2 Dilute_Sample->Improved3 Ghost_Peaks Start Ghost Peaks Detected Blank_Injection Perform Blank Injection (Mobile Phase Only) Start->Blank_Injection Peaks_Present Peaks Still Present? Blank_Injection->Peaks_Present Source_System Source is System or Mobile Phase Peaks_Present->Source_System Yes Source_Sample Source is Sample Carryover or Contamination Peaks_Present->Source_Sample No Fresh_Mobile_Phase Prepare Fresh Mobile Phase Source_System->Fresh_Mobile_Phase Optimize_Wash Optimize Injector Wash Method Source_Sample->Optimize_Wash Clean_System Clean HPLC System (Injector, Tubing, Cell) Fresh_Mobile_Phase->Clean_System End_Good Problem Solved Clean_System->End_Good Optimize_Wash->End_Good

References

Technical Support Center: Bpin-Bedaquiline Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Bpin-Bedaquiline is a boronic ester precursor of Bedaquiline (B32110). While extensive stability data for Bedaquiline is available, specific quantitative stability data for this compound is limited. The information provided herein is based on the known stability of Bedaquiline, the general chemical properties of pinacol (B44631) boronate esters, and established principles of pharmaceutical stability testing. Researchers should always perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a synthetic precursor to Bedaquiline, a crucial drug for treating multidrug-resistant tuberculosis. It features a pinacol boronate ester group, which is often used in organic synthesis. The stability of this compound is critical to ensure its purity and reactivity in subsequent synthetic steps, such as radiolabeling, and to prevent the formation of impurities that could affect experimental outcomes.

Q2: What are the recommended storage conditions for this compound?

A2: Based on the general stability of pinacol boronate esters, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air, which can cause hydrolysis and oxidation.

Q3: What are the primary degradation pathways for this compound?

A3: The two main anticipated degradation pathways for this compound are:

  • Hydrolysis of the boronate ester: Pinacol boronate esters are susceptible to hydrolysis in the presence of water, which would convert this compound back to the corresponding boronic acid and pinacol. This reaction can be influenced by pH.[1][2]

  • Degradation of the Bedaquiline core: The Bedaquiline molecule itself is known to degrade under acidic and photolytic conditions.[3][4] It is stable under thermal, alkaline, and oxidative stress.[3][4]

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5] A suitable HPLC method should be able to separate the intact this compound from its potential degradation products, including the hydrolyzed boronic acid and any degradants of the Bedaquiline core.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram after short-term storage. Hydrolysis of the pinacol boronate ester due to exposure to moisture.Ensure the compound is stored in a tightly sealed container under an inert atmosphere. Use anhydrous solvents for sample preparation.
Low yield in a reaction using this compound. Degradation of the starting material due to improper storage or handling.Verify the purity of the this compound using HPLC before use. Re-purify if necessary.
Inconsistent analytical results between experiments. On-column hydrolysis during HPLC analysis.Optimize HPLC conditions to minimize on-column hydrolysis. This may include using aprotic solvents in the mobile phase, adjusting the pH, and controlling the column temperature.[6][7]
Discoloration of the solid this compound sample. Photodegradation from exposure to light.Store the compound in an amber vial or otherwise protected from light.[3][4]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Parameter Condition Rationale
Temperature2-8 °C (Refrigerated)To slow down potential degradation reactions.
AtmosphereInert (Argon or Nitrogen)To prevent hydrolysis and oxidation.
LightProtect from light (Amber vial)To prevent photolytic degradation.[3][4]
HumidityLow (use of desiccants)To minimize hydrolysis of the boronate ester.

Table 2: Predicted Stability of this compound under Stress Conditions (Forced Degradation)

Stress Condition Predicted Stability Primary Degradation Product(s)
Acidic (e.g., 0.1 N HCl)LabileBedaquiline degradation products and hydrolyzed boronic acid.[3][8]
Alkaline (e.g., 0.1 N NaOH)Likely StableMinimal degradation of the Bedaquiline core, potential for boronate ester hydrolysis.[3]
Oxidative (e.g., 3% H₂O₂)Likely StableMinimal degradation of the Bedaquiline core.[3]
Thermal (e.g., 60 °C)Likely StableMinimal degradation.[3]
Photolytic (e.g., UV light)LabileBedaquiline photodegradation products.[3][4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at room temperature for 24 hours. Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours and analyze samples at regular intervals.

  • Thermal Degradation: Store the solid this compound and a solution of the compound at an elevated temperature (e.g., 60 °C) for 48 hours. Analyze samples before and after thermal stress.

  • Photolytic Degradation: Expose the solid this compound and a solution of the compound to UV light in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples after a defined period.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating this compound from its degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Problem Encountered (e.g., low yield, extra peaks) check_storage Review Storage Conditions (Temp, Light, Moisture, Atmosphere) start->check_storage check_handling Review Handling Procedures (Solvents, Exposure to Air) start->check_handling run_hplc Analyze Sample by Stability-Indicating HPLC start->run_hplc improper_storage Improper Storage check_storage->improper_storage improper_handling Improper Handling check_handling->improper_handling implement_corrective_action Implement Corrective Actions (e.g., use inert atmosphere, fresh solvent) improper_storage->implement_corrective_action improper_handling->implement_corrective_action degradation_observed Degradation Confirmed? run_hplc->degradation_observed degradation_observed->implement_corrective_action Yes no_degradation No Significant Degradation degradation_observed->no_degradation No retest Re-test Purity and/or Repeat Experiment implement_corrective_action->retest investigate_other Investigate Other Experimental Parameters (e.g., reaction conditions) no_degradation->investigate_other

Caption: Troubleshooting workflow for this compound stability.

StabilityStudyWorkflow Experimental Workflow for this compound Stability Study start Prepare this compound Stock Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sampling Collect Samples at Defined Time Points stress_conditions->sampling neutralize_dilute Neutralize (if applicable) and Dilute Samples sampling->neutralize_dilute hplc_analysis Analyze by Stability-Indicating HPLC neutralize_dilute->hplc_analysis data_analysis Analyze Chromatographic Data (Peak Purity, Degradant Identification) hplc_analysis->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for a forced degradation study of this compound.

LogicalRelationships Logical Relationships of this compound and its Degradation Bpin_BDQ This compound (Precursor) BDQ Bedaquiline (Active Moiety) Bpin_BDQ->BDQ Synthetic Step Hydrolysis Hydrolysis (H₂O, pH) Bpin_BDQ->Hydrolysis Degradation Degradation (Acid, Light) Bpin_BDQ->Degradation Boronic_Acid Bedaquiline Boronic Acid Hydrolysis->Boronic_Acid Pinacol Pinacol Hydrolysis->Pinacol BDQ_Degradants Bedaquiline Degradation Products Degradation->BDQ_Degradants

Caption: Relationship between this compound and its degradation products.

References

Technical Support Center: Synthesis of Bpin-Bedaquiline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the synthesis of Bpin-Bedaquiline intermediates, particularly focusing on the formation of the crucial biaryl linkage via Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its role in the synthesis?

"this compound" refers to a synthetic intermediate where a pinacol (B44631) boronate ester (Bpin) is attached to a precursor of the Bedaquiline molecule. This strategy is employed to construct the diarylquinoline core of Bedaquiline through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a versatile way to form the key carbon-carbon bond between the quinoline (B57606) (A-ring) and phenyl (B-ring) components of the molecule.

Q2: What are the most common side reactions observed during the Suzuki-Miyaura coupling step in the synthesis of Bedaquiline precursors?

The most frequently encountered side reactions include:

  • Homocoupling: The self-coupling of the boronic acid or ester starting material to form a biphenyl (B1667301) byproduct. This is often promoted by the presence of oxygen.[1]

  • Protodeboronation: The cleavage of the carbon-boron bond of the organoboron reagent, which results in the formation of a simple arene byproduct instead of the desired coupled product.[2]

  • Dehalogenation: The reduction of the aryl halide starting material, where the halogen is replaced by a hydrogen atom. This can be caused by hydride sources in the reaction mixture.[2]

Q3: My Suzuki-Miyaura coupling reaction for the Bedaquiline AB-ring system is showing low yield. What are the likely causes?

Low yields in this Suzuki-Miyaura coupling can stem from several factors:

  • Catalyst Inactivity: The Pd(0) active catalyst may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have degraded.

  • Suboptimal Ligand Choice: The ligand may not be suitable for the specific substrates, leading to slow reaction rates or catalyst decomposition. For electron-rich quinolines, bulky, electron-rich phosphine (B1218219) ligands are often beneficial.[1][2]

  • Inadequate Base: The base may be too weak, not sufficiently soluble, or of poor quality, failing to efficiently activate the boronic acid for transmetalation.

  • Poor Solvent System: The chosen solvent may not adequately dissolve all reactants, hindering the reaction. A combination of an organic solvent and water is often necessary.

  • Presence of Oxygen: Inadequate degassing can lead to catalyst deactivation and an increase in side reactions like homocoupling.

Troubleshooting Guides

Problem: Unexpected Peaks in Your Chromatogram - Identifying Side Products

If you are observing unexpected peaks in your LC-MS or HPLC analysis after attempting the Suzuki-Miyaura coupling to form the Bedaquiline AB-ring system, they are likely due to the side reactions mentioned above.

Example Scenario: Synthesis of 3-phenyl-6-bromo-2-methoxyquinoline from 3-Bpin-6-bromo-2-methoxyquinoline and bromobenzene.

Observed Peak (by mass) Potential Side Product Plausible Cause Suggested Action
M+ (Biphenyl)Homocoupling of Phenylboronic acidPresence of oxygen, inefficient catalystImprove degassing, use a Pd(0) catalyst source.
M+ (Benzene)Protodeboronation of Phenylboronic acidPresence of moisture or protic impuritiesUse anhydrous solvents and reagents.
M+ (6-bromo-2-methoxyquinoline)Protodeboronation of the quinoline-boronate esterPresence of moisture or protic impuritiesEnsure all reagents and solvents are anhydrous.
M+ (bis-quinoline)Homocoupling of the quinoline-boronate esterPresence of oxygenRigorously degas all solvents and the reaction mixture.
Problem: Low Yield of the Desired Coupled Product

A low yield of the target 3-phenyl-6-bromo-2-methoxyquinoline can be addressed by systematically optimizing the reaction conditions.

Troubleshooting Steps:

  • Catalyst and Ligand:

    • Action: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos). Bulky, electron-rich ligands can be particularly effective for heteroaryl couplings.

    • Rationale: The electronic and steric properties of the catalyst and ligand system are crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle.

  • Base Selection:

    • Action: Test a range of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely ground and anhydrous.

    • Rationale: The strength and solubility of the base directly impact the rate of transmetalation, a key step in the Suzuki-Miyaura reaction.

  • Solvent System:

    • Action: Evaluate different solvent mixtures, such as 1,4-dioxane (B91453)/water, toluene/water, or THF/water.

    • Rationale: The solvent must facilitate the dissolution of both the organic substrates and the inorganic base to ensure an efficient reaction.

  • Temperature Control:

    • Action: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased side product formation.

    • Rationale: Each catalyst system has an optimal temperature range for stability and activity.

  • Degassing:

    • Action: Ensure rigorous degassing of all solvents and the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

    • Rationale: Oxygen can irreversibly oxidize the Pd(0) catalyst, rendering it inactive, and can also promote the homocoupling of boronic acids.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling for the Synthesis of 3-phenyl-6-bromo-2-methoxyquinoline

This protocol provides a general procedure for the Suzuki-Miyaura coupling to form a key intermediate of Bedaquiline. Note: This is a representative protocol and may require optimization for specific substrates and scales.

Materials:

  • 3-Bpin-6-bromo-2-methoxyquinoline (1.0 eq)

  • Bromobenzene (1.2 eq)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask, add 3-Bpin-6-bromo-2-methoxyquinoline, bromobenzene, and finely powdered K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(dppf)Cl₂ to the flask under a positive pressure of argon.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizing the Reaction and Side Reactions

Below is a diagram illustrating the intended Suzuki-Miyaura coupling reaction and the potential side reactions that can occur.

Suzuki_Side_Reactions QuinolineBpin 3-Bpin-6-bromo-2-methoxyquinoline DesiredProduct Desired Coupled Product (3-Aryl-6-bromo-2-methoxyquinoline) QuinolineBpin->DesiredProduct Suzuki-Miyaura Coupling HomocouplingQuinoline Quinoline-Quinoline Homocoupling QuinolineBpin->HomocouplingQuinoline Homocoupling ProtodeboronationQuinoline Protodeboronated Quinoline QuinolineBpin->ProtodeboronationQuinoline Protodeboronation ArylHalide Aryl Halide (e.g., Bromobenzene) ArylHalide->DesiredProduct Suzuki-Miyaura Coupling HomocouplingAryl Aryl-Aryl Homocoupling (e.g., Biphenyl) ArylHalide->HomocouplingAryl Homocoupling ProtodeboronationAryl Protodeboronated Arene (e.g., Benzene) Dehalogenation Dehalogenated Aryl Halide ArylHalide->Dehalogenation Dehalogenation Catalyst Pd(0) Catalyst Catalyst->DesiredProduct Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃) Base->DesiredProduct Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling and potential side reactions.

References

Technical Support Center: Optimizing Bpin-Bedaquiline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Bpin-Bedaquiline and its analogues. The focus is on optimizing reaction conditions to overcome common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the critical lithiation and addition steps.

Issue Potential Cause(s) Recommended Solution(s)
Low to no product formation 1. Incomplete lithiation of the quinoline (B57606) starting material. 2. Degradation of the organolithium reagent. 3. Poor quality of starting materials or reagents. 4. Reaction temperature too high, favoring retro-addition.[1]1. Ensure strictly anhydrous and anaerobic conditions. Use freshly dried solvents (e.g., THF). 2. Titrate the organolithium reagent (e.g., n-BuLi) prior to use to determine its exact concentration. 3. Purify starting materials if necessary. Ensure the ketone starting material is dry.[2] 4. Maintain a low reaction temperature (e.g., -78 °C) throughout the addition process.[1]
Low Diastereoselectivity (approx. 50:50 ratio of diastereomers) 1. The standard synthesis using LDA as a base is not stereoselective.[3] 2. Reaction temperature fluctuations.1. Replace LDA with a chiral base such as (+)-bis[(R)-1-phenylethyl] lithium amide to improve the diastereomeric ratio significantly.[3][4] 2. The use of stronger, less hindered lithium amide bases (e.g., from pyrrolidine) can also improve yields.[1] 3. Add lithium bromide (LiBr) as an additive, which can influence diastereoselectivity. 4. Precise temperature control is crucial; maintain the reaction at a consistent -78 °C.[1]
Formation of significant side products 1. Side reactions due to elevated temperatures.[1][5] 2. Presence of oxygen or moisture leading to undesired reactions. 3. In the case of Sonogashira coupling for analogues, copper concentration might be too high.1. Strictly maintain the reaction temperature at -78 °C to minimize retro-addition and other side reactions.[1] 2. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., Argon). 3. For Sonogashira reactions, reducing the copper catalyst concentration can suppress side product formation.[6]
Difficulty in separating diastereomers 1. Diastereomers have similar polarities.1. The desired diastereomer (RS, SR) can be separated from the crude mixture by recrystallization, taking advantage of its unique solubility in acetic acid/THF.[3] 2. Gravity column chromatography can be used for separation.[3][4] 3. For enantiomer separation, chiral supercritical fluid chromatography (SFC) is an effective method.[3][4]

Frequently Asked Questions (FAQs)

1. What is the most critical step in the synthesis of the Bedaquiline (B32110) core?

The key step is the diastereoselective lithiation of the 3-benzylquinoline (B13917930) starting material followed by the nucleophilic addition to the 3-(dimethylamino)-1-arylpropan-1-one derivative.[3][7] The efficiency and stereoselectivity of this step largely determine the overall yield of the desired product.

2. How can I improve the diastereomeric ratio of my reaction?

The commercial synthesis often results in a nearly 1:1 mixture of diastereomers.[3] To improve this, you can:

  • Use a chiral base: Replacing lithium diisopropylamide (LDA) with a chiral lithium amide, such as (+)-bis[(R)-1-phenylethyl] lithium amide, has been shown to improve the diastereomeric ratio to as high as 90:10.[3][4]

  • Employ additives: The addition of lithium bromide (LiBr) has been reported to enhance diastereoselectivity.[7]

3. What are the optimal temperature conditions for the lithiation-addition sequence?

The reaction is highly sensitive to temperature. The lithiation and subsequent addition should be carried out at -78 °C. Temperatures above this can lead to a retro-addition reaction, where the product reverts to the starting materials, thus lowering the overall yield.[1]

4. My yields are consistently low. What should I check first?

Low yields are a common problem. Here are the primary things to investigate:

  • Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dry and the reaction is run under an inert atmosphere (Argon or Nitrogen).

  • Reagent Quality: Use freshly opened or properly stored reagents. The concentration of n-butyllithium should be determined by titration before use.

  • Temperature Control: Strict maintenance of low temperatures (-78 °C) is crucial to prevent side reactions and decomposition.[1]

5. Are there alternative synthetic strategies for creating Bedaquiline analogues?

Yes, for creating analogues with different heterocyclic B-rings, methods like Suzuki coupling have been employed.[8] This involves preparing a boronic acid derivative of the quinoline A/B-unit for subsequent coupling. For fluorescently labeled analogues, Sonogashira coupling has been utilized.[6]

Experimental Protocols

Optimized Diastereoselective Synthesis of Racemic Bedaquiline Core

This protocol is an optimized version of the lithiation-addition reaction to improve diastereoselectivity.

Materials:

  • 3-benzyl-6-bromo-2-methoxyquinoline (B32111) (Starting Material 1)

  • 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one (Starting Material 2)[2]

  • (+)-bis[(R)-1-phenylethyl]amine hydrochloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Argon or Nitrogen

Procedure:

  • To a solution of (+)-bis[(R)-1-phenylethyl]amine hydrochloride (2 equivalents) in anhydrous THF, add n-BuLi (3 equivalents) dropwise at -78 °C under an inert atmosphere.[3]

  • Allow the solution to stir for 10 minutes, then warm to room temperature and stir for an additional hour to form the chiral lithium amide base.[3]

  • Re-cool the solution to -78 °C and stir for another hour.[3]

  • Slowly add a solution of 3-benzyl-6-bromo-2-methoxyquinoline in anhydrous THF to the chiral base solution at -78 °C.

  • After stirring for a specified time to ensure complete lithiation, add a solution of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one in anhydrous THF dropwise at -78 °C.[9]

  • Maintain the reaction at -78 °C for the specified duration, monitoring by a suitable method (e.g., TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.[9]

  • Extract the product with an appropriate organic solvent (e.g., toluene).[9]

  • The desired diastereomer can then be isolated and purified using column chromatography or recrystallization.[3]

Data Presentation

Table 1: Effect of Chiral Base on Diastereomeric Ratio and Yield
Chiral LigandBase:n-BuLi RatioDiastereomeric Ratio (RS,SR : RR,SS)Yield (%)
None (LDA)-50:50~27
(+)-bis[(R)-1-phenylethyl]amine2:390:1033

Data synthesized from multiple sources for comparison.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Purification start Start dry Dry Glassware & Solvents start->dry inert Inert Atmosphere (Ar/N2) dry->inert base_prep Prepare Chiral Lithium Amide Base in THF at -78°C inert->base_prep lithiation Lithiation of Quinoline at -78°C base_prep->lithiation addition Addition of Ketone at -78°C lithiation->addition quench Quench with aq. NH4Cl addition->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography/Recrystallization extract->purify end Isolated Product purify->end

Caption: Experimental workflow for the optimized synthesis of the Bedaquiline core.

troubleshooting_logic cluster_yield Low Yield Issues cluster_selectivity Poor Selectivity Issues start Low Yield or Selectivity? check_conditions Check Anhydrous/Inert Conditions start->check_conditions Low Yield use_chiral_base Use Chiral Base instead of LDA start->use_chiral_base Poor Selectivity check_reagents Verify Reagent Concentration (n-BuLi) check_conditions->check_reagents check_temp Ensure Strict Temp. Control (-78°C) check_reagents->check_temp add_libr Consider LiBr Additive use_chiral_base->add_libr control_temp Maintain Consistent Low Temperature add_libr->control_temp

References

Bpin-Bedaquiline and Bedaquiline Stability: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of Bedaquiline (BDQ) and its precursor, Bpin-Bedaquiline. It offers troubleshooting guides and frequently asked questions to address potential stability issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Bedaquiline?

This compound is a boronic ester precursor used for the synthesis of Bedaquiline.[1][2] It is a key intermediate in producing derivatives of Bedaquiline, such as radiolabeled forms for research purposes.[1]

Q2: What are the primary factors that cause the degradation of Bedaquiline?

Studies have shown that Bedaquiline and Bedaquiline Fumarate (B1241708) are susceptible to degradation under acidic, oxidative, and photolytic conditions.[3][4] The molecule is relatively stable under thermal, alkaline, and neutral aqueous conditions.

Q3: What are the known degradation products of Bedaquiline?

Forced degradation studies have identified several degradation products (DPs). Under acidic conditions, a primary degradation product is the demethylation of the dimethylamino group (DP4). Photolytic stress on Bedaquiline can lead to degradation products related to the tertiary alcohol and tertiary amine side chains (IM1, IM2, IM3, IM4). Oxidative stress can result in the formation of an N-oxide derivative (A11).

Q4: Are there differences in stability between Bedaquiline and Bedaquiline Fumarate?

Yes, the fumarate salt form of Bedaquiline appears to enhance the stability of the side chain. However, under photolytic conditions, Bedaquiline Fumarate can form degradation products related to the fumarate moiety, including cis-trans isomerization products (DP1, DP2).

Q5: What are the recommended storage and handling conditions for this compound?

This compound should be stored at 4°C, sealed, and protected from moisture and light. When dissolved in a solvent, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month, also sealed and protected from moisture and light.

Q6: How can I prevent the degradation of Bedaquiline during my experiments?

To prevent degradation, it is crucial to avoid exposure to acidic environments and strong light sources. When working with Bedaquiline solutions, use neutral or slightly basic pH buffers if possible and protect samples from light by using amber vials or covering them with aluminum foil. During manufacturing and storage, contact with acid and light should be minimized.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis of a Bedaquiline sample. Sample degradation due to improper storage or handling.1. Review the storage conditions of your sample. Ensure it was protected from light and stored at the recommended temperature. 2. Check the pH of your sample and mobile phase. Acidic conditions can cause degradation. 3. Prepare a fresh sample under controlled conditions (e.g., in a dimly lit area, using fresh, neutral solvents) and re-analyze.
Loss of Bedaquiline potency over time. Degradation due to exposure to light, acid, or oxidizing agents.1. Implement light-protective measures for all Bedaquiline-containing solutions and solid materials. 2. If working with solutions, ensure the pH is not acidic. 3. Avoid using oxidizing agents in your formulation or experimental setup unless required for a specific reaction.
Discoloration of Bedaquiline powder or solution. Potential photolytic degradation.1. Immediately protect the material from any further light exposure. 2. Re-test the purity of the material using a validated analytical method. 3. If degradation is confirmed, discard the affected batch and ensure future batches are handled with appropriate light protection.

Quantitative Data Summary

The following table summarizes the degradation of Bedaquiline Fumarate under various stress conditions as reported in forced degradation studies.

Stress ConditionReagent/ParametersExposure TimeTemperatureDegradation (%)Degradation Products IdentifiedReference
Acidic 1 N HCl12 hours60°CSignificantA10 (demethylated)
Alkaline 0.1 M NaOH1 hourRoom TempMinorA9
Oxidative 10% H₂O₂48 hours60°CSignificantA11 (N-oxide)
Thermal -48 hours80°CStable-
Photolytic 4500 lux7 daysRoom TempStable-
Acidic 1 N HCl75 minutes80°C5.00–80.00%DP-A1 to DP-A8
Oxidative 12% H₂O₂5 hours80°C5.00–80.00%Three DPs

Experimental Protocols

Forced Degradation Study of Bedaquiline Fumarate

This protocol is a general guideline based on methodologies reported in the literature. Researchers should adapt it based on their specific analytical capabilities and objectives.

1. Sample Preparation:

  • Prepare a stock solution of Bedaquiline Fumarate at a concentration of 1.0 mg/mL in a suitable solvent like acetonitrile (B52724) or a mixture of acetonitrile and water (1:1 v/v).

2. Stress Conditions:

  • Acidic Degradation: Mix the stock solution with 1 M HCl (e.g., in a 5:1 ratio) and keep the mixture at 60°C for 12 hours. Neutralize with 1 M NaOH before analysis.

  • Alkaline Degradation: Mix the stock solution with 0.1 M NaOH (e.g., in a 5:1 ratio) and keep at room temperature for 1 hour. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 10% H₂O₂ (e.g., in a 5:1 ratio) and keep at 60°C for 48 hours.

  • Thermal Degradation: Keep the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A solution of 1.0 mg/mL in acetonitrile can be exposed to 4,500 lux for 7 days at room temperature.

3. Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method. A common approach involves a C18 column with a gradient elution system of a buffered aqueous phase (e.g., phosphate (B84403) buffer at pH 4.1) and an organic modifier like methanol.

  • Detection is typically performed using a UV detector at a wavelength of approximately 224 nm.

  • Characterize the degradation products using LC-MS/MS and NMR to elucidate their structures.

Degradation Pathways and Experimental Workflows

Bedaquiline Degradation Pathways

Bedaquiline_Degradation Bedaquiline Degradation Pathways cluster_acid Acidic Conditions (e.g., HCl) cluster_photo Photolytic Conditions cluster_oxidative Oxidative Conditions (e.g., H₂O₂) BDQ Bedaquiline DP4 DP4 (N-demethylation) BDQ->DP4 Demethylation IM1 IM1 BDQ->IM1 Side-chain degradation IM2 IM2 BDQ->IM2 Side-chain degradation IM3 IM3 BDQ->IM3 Side-chain degradation IM4 IM4 BDQ->IM4 Side-chain degradation A11 A11 (N-oxide) BDQ->A11 N-oxidation Forced_Degradation_Workflow Forced Degradation Experimental Workflow start Start: Bedaquiline Sample prep Prepare Stock Solution (1 mg/mL) start->prep stress Apply Stress Conditions prep->stress acid Acidic (HCl, Heat) stress->acid Yes base Alkaline (NaOH) stress->base Yes oxid Oxidative (H₂O₂) stress->oxid Yes therm Thermal (Heat) stress->therm Yes photo Photolytic (Light) stress->photo Yes analysis HPLC/LC-MS Analysis acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis char Characterize Degradation Products (NMR, MS/MS) analysis->char end End: Stability Profile char->end

References

Validation & Comparative

Validating the Identity of Synthesized 76Br-Bedaquiline: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 76Br-Bedaquiline with alternative positron emission tomography (PET) tracers for tuberculosis (TB) imaging. It includes detailed experimental protocols for validation and supporting data for performance evaluation.

The emergence of drug-resistant tuberculosis necessitates advanced diagnostic and treatment monitoring tools. 76Br-Bedaquiline, a radiolabeled analogue of the potent anti-TB drug bedaquiline (B32110), offers a promising avenue for non-invasively studying the pharmacokinetics and biodistribution of the drug within infected lesions using PET imaging.[1] This guide outlines the critical steps for validating the identity of synthesized 76Br-Bedaquiline and compares its performance with other PET tracers used in TB research.

Performance Comparison of PET Tracers for Tuberculosis Imaging

The selection of a PET tracer for TB imaging depends on various factors, including specificity for Mycobacterium tuberculosis (Mtb), sensitivity in detecting lesions, and the ability to monitor treatment response. This section compares 76Br-Bedaquiline with the most common and a novel emerging PET tracer for TB.

PET Tracer Target/Mechanism Specificity for M. tuberculosis Key Advantages Limitations
76Br-Bedaquiline Mycobacterial ATP synthaseHigh (as it is an analogue of a specific anti-TB drug)- Enables direct visualization of bedaquiline distribution in TB lesions.[1]- Provides insights into drug pharmacokinetics at the site of infection.[1]- Complex radiosynthesis.- Limited data on direct comparison with other tracers.
18F-Fluorodeoxyglucose (18F-FDG) Glucose metabolism in inflammatory cellsLow- Widely available and well-established.- High sensitivity for detecting inflammation associated with TB.[2][3][4]- Not specific to TB; uptake occurs in various inflammatory and malignant conditions, leading to false positives.[2][3][4]- Cannot distinguish between active and inactive disease effectively.[3]
2-[18F]fluoro-2-deoxytrehalose (FDT) Mtb-specific trehalose (B1683222) metabolismHigh- Specifically targets live M. tuberculosis bacteria.[5][6]- High specificity reduces false-positive results.[7]- Can be synthesized from the widely available 18F-FDG.[6][8]- A relatively new tracer, still in preclinical and early clinical development.[9]- Requires further validation in diverse clinical settings.

Experimental Protocols for Validating 76Br-Bedaquiline Identity

Accurate validation of the synthesized 76Br-Bedaquiline is crucial to ensure that the PET imaging results reflect the true biodistribution of the drug. The primary methods for identity confirmation are High-Performance Liquid Chromatography (HPLC), complemented by Mass Spectrometry (MS) for the non-radiolabeled standard and Thin-Layer Chromatography (TLC) for rapid analysis.

High-Performance Liquid Chromatography (HPLC)

The identity of 76Br-Bedaquiline is confirmed by comparing its retention time with that of a non-radiolabeled bedaquiline standard.[1]

Instrumentation and Conditions:

Parameter Specification
HPLC System Agilent 1260 Infinity or equivalent with a quaternary pump, autosampler, and a UV detector coupled with a radiation detector (e.g., NaI(Tl) scintillation detector).
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water (e.g., 50:50 v/v).
Flow Rate 1.0 mL/min.
Detection UV absorbance at 254 nm and radioactivity detection.
Injection Volume 20 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of non-radiolabeled bedaquiline in the mobile phase at a concentration of approximately 1 mg/mL.

  • Sample Preparation: The synthesized 76Br-Bedaquiline is diluted in the mobile phase.

  • Co-injection: Inject the 76Br-Bedaquiline sample and the non-radiolabeled bedaquiline standard separately to determine their individual retention times. Subsequently, perform a co-injection of both the sample and the standard.

  • Analysis: The identity of 76Br-Bedaquiline is confirmed if the radioactivity peak from the sample elutes at the same retention time as the UV absorbance peak of the non-radiolabeled bedaquiline standard in both the individual and co-injection runs.

Mass Spectrometry (MS) of Bedaquiline Standard

MS is used to confirm the chemical structure of the non-radiolabeled bedaquiline standard, which is crucial for the HPLC co-injection validation.

Instrumentation and Conditions:

Parameter Specification
Mass Spectrometer Quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.
Ionization Source Electrospray ionization (ESI) in positive ion mode.
Mass Range m/z 100-1000.
Capillary Voltage 3.5 kV.
Cone Voltage 30 V.

Procedure:

  • Sample Preparation: Dissolve the non-radiolabeled bedaquiline standard in a suitable solvent like methanol (B129727).

  • Infusion: Directly infuse the sample into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum. The identity is confirmed by the presence of the protonated molecular ion [M+H]+ at m/z 555.18.

Thin-Layer Chromatography (TLC)

Radio-TLC provides a rapid and straightforward method for assessing the radiochemical purity and identity of 76Br-Bedaquiline.

Instrumentation and Conditions:

Parameter Specification
Stationary Phase Silica gel 60 F254 TLC plates.
Mobile Phase A mixture of dichloromethane (B109758) and methanol (e.g., 95:5 v/v).
Detection UV light (254 nm) and a radio-TLC scanner.

Procedure:

  • Spotting: Spot a small amount of the 76Br-Bedaquiline sample and the non-radiolabeled bedaquiline standard on the TLC plate.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Analysis: After development, visualize the plate under UV light to determine the Rf value of the standard. Scan the plate using a radio-TLC scanner to determine the Rf value of the radioactive spot. The identity is supported if the Rf values of the radioactive spot and the standard spot are identical.

Visualizing the Validation Workflow

The following diagrams illustrate the key workflows for validating synthesized 76Br-Bedaquiline.

Workflow for 76Br-Bedaquiline Synthesis and Validation cluster_synthesis Radiosynthesis cluster_validation Identity Validation cluster_application Application start Precursor & 76Br synthesis Radiolabeling Reaction start->synthesis purification HPLC Purification synthesis->purification hplc HPLC Analysis purification->hplc tlc TLC Analysis hplc->tlc ms MS of Standard pet PET Imaging tlc->pet biodistribution Biodistribution Studies pet->biodistribution

Caption: Overall workflow from synthesis to validation and application of 76Br-Bedaquiline.

HPLC Co-Injection Validation Logic cluster_hplc HPLC System cluster_results Results Analysis start Inject 76Br-Bedaquiline column C18 Column start->column standard Inject Bedaquiline Standard standard->column coinject Co-inject Both coinject->column detector UV & Radioactivity Detectors column->detector rt_radio Retention Time (Radioactivity) detector->rt_radio rt_uv Retention Time (UV) detector->rt_uv compare Compare Retention Times rt_radio->compare rt_uv->compare result Identity Confirmed compare->result Match result_fail Identity Not Confirmed compare->result_fail No Match

Caption: Logical flow for HPLC-based identity confirmation of 76Br-Bedaquiline.

References

Bedaquiline vs. its Boronic Ester Analog, TBAJ-876: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy, safety, and experimental protocols of the next-generation anti-tuberculosis agent, TBAJ-876, against its predecessor, Bedaquiline.

Bedaquiline, a diarylquinoline antibiotic, marked a significant milestone in the fight against multidrug-resistant tuberculosis (MDR-TB) by introducing a novel mechanism of action targeting the mycobacterial ATP synthase.[1][2] However, its clinical use has been tempered by concerns regarding cardiotoxicity, specifically the inhibition of the hERG potassium channel leading to QT interval prolongation, as well as hepatic toxicity and a long terminal half-life.[3][4] This has spurred the development of second-generation analogs designed to retain or improve upon the potent anti-tubercular activity of Bedaquiline while mitigating its adverse effects. One such promising analog, TBAJ-876, often synthesized utilizing boronic acid precursors in Suzuki coupling reactions, has emerged as a preclinical candidate with a potentially superior profile.[5]

This guide provides a comprehensive comparative analysis of Bedaquiline and its boronic ester analog, TBAJ-876, presenting key experimental data, detailed methodologies for critical assays, and visual representations of their mechanism of action and experimental workflows to aid researchers and drug development professionals.

Performance Data: Bedaquiline vs. TBAJ-876

The following tables summarize the key quantitative data comparing the in vitro and in vivo performance of Bedaquiline and TBAJ-876.

CompoundMIC H37Rv (μg/mL) [c]MIC Rv0678 mutant (μg/mL) [c]hERG IC50 (μM) [d]
Bedaquiline 0.040.321.5
TBAJ-876 0.0040.03>30
Table 1: Comparative in vitro activity and hERG inhibition.
CompoundIn vivo efficacy (mice, 25 mg/kg) - Log10 CFU reduction vs untreated control [e]
Bedaquiline ~2.5
TBAJ-876 ~3.5
Table 2: Comparative in vivo efficacy in a murine model of tuberculosis.

Mechanism of Action and Resistance

Bedaquiline and TBAJ-876 share a common mechanism of action, inhibiting the F1F0 ATP synthase in Mycobacterium tuberculosis, which is essential for cellular energy production. They bind to the c-subunit of the enzyme, disrupting the proton motive force and leading to bacterial cell death. Resistance to Bedaquiline primarily arises from mutations in the atpE gene, which encodes the c-subunit, or mutations in the Rv0678 gene, a transcriptional repressor of the MmpS5-MmpL5 efflux pump. Notably, TBAJ-876 has demonstrated potent activity against strains with Rv0678 mutations that confer resistance to Bedaquiline.

cluster_Mtb Mycobacterium tuberculosis ATP_synthase F1F0 ATP Synthase Proton_Channel Proton Channel (c-subunit) ATP_synthase->Proton_Channel contains ATP_Production ATP Production Proton_Channel->ATP_Production drives Cell_Death Bacterial Cell Death ATP_Production->Cell_Death inhibition leads to Bedaquiline_TBAJ876 Bedaquiline / TBAJ-876 Bedaquiline_TBAJ876->Proton_Channel inhibits Rv0678_mutation Rv0678 mutation (Efflux pump upregulation) Rv0678_mutation->Bedaquiline_TBAJ876 confers resistance to Bedaquiline (less effective against TBAJ-876) atpE_mutation atpE mutation (Target modification) atpE_mutation->Bedaquiline_TBAJ876 confers resistance

Mechanism of action and resistance pathways.

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the replication and validation of these findings.

Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against replicating M. tuberculosis.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • M. tuberculosis H37Rv culture

  • Test compounds and control drugs (e.g., rifampicin)

  • Alamar Blue reagent

  • Tween 80

Procedure:

  • Prepare serial dilutions of the test compounds in 7H9 broth in the microplate.

  • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

  • Include a drug-free control and a sterile control.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent and 20% Tween 80 to each well.

  • Incubate for another 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Low-Oxygen-Recovery Assay (LORA)

The LORA is used to assess the activity of compounds against non-replicating, persistent M. tuberculosis, which is crucial for evaluating the sterilizing potential of a drug.

Materials:

  • M. tuberculosis strain expressing a luciferase reporter gene

  • Anaerobic chamber or gas-pack system

  • Luminometer

  • Reagents for luciferase assay

Procedure:

  • Culture the luciferase-expressing M. tuberculosis strain under low-oxygen conditions to induce a non-replicating state.

  • Expose the anaerobic culture to serial dilutions of the test compounds in a microplate format.

  • Incubate the plates under anaerobic conditions for a defined period (e.g., 10-14 days).

  • Transfer the plates to aerobic conditions to allow for recovery and luciferase expression.

  • Measure luminescence using a luminometer.

  • The reduction in luminescence compared to the drug-free control indicates the compound's activity against non-replicating bacteria.

hERG Inhibition Assay (Thallium Flux-Based)

This assay is used to evaluate the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™)

  • Assay buffer and stimulation buffer (containing thallium)

  • Fluorescence plate reader

Procedure:

  • Plate the hERG-expressing cells in a microplate and allow them to adhere.

  • Load the cells with the thallium-sensitive fluorescent dye.

  • Add the test compounds at various concentrations.

  • Stimulate the cells with a potassium-containing buffer to open the hERG channels, allowing thallium influx.

  • Measure the fluorescence intensity over time.

  • Inhibition of the hERG channel will result in a decreased fluorescence signal. The IC50 value is calculated from the dose-response curve.

Experimental and Drug Discovery Workflow

The general workflow for the discovery and preclinical evaluation of novel anti-tuberculosis agents like TBAJ-876 involves a multi-step process, from initial screening to in vivo efficacy studies.

cluster_Discovery Discovery & Screening cluster_Preclinical Preclinical Evaluation Screening High-Throughput Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro Assays (MABA, LORA) Lead_Opt->In_Vitro Tox In Vitro Toxicology (hERG, Cytotoxicity) In_Vitro->Tox PK Pharmacokinetics (ADME) Tox->PK In_Vivo In Vivo Efficacy (Murine Model) PK->In_Vivo

Anti-tuberculosis drug discovery workflow.

References

Cross-reactivity studies of Bpin-Bedaquiline in assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Bedaquiline, a diarylquinoline antimycobacterial agent, has revolutionized the treatment of multidrug-resistant tuberculosis (MDR-TB) with its novel mechanism of action targeting the mycobacterial ATP synthase.[1][2][3] However, understanding its cross-reactivity and off-target effects is paramount for its safe and effective use, as well as for the development of next-generation analogues. This guide provides a comprehensive comparison of Bedaquiline's cross-reactivity profile, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

While this guide focuses on Bedaquiline, it is important to note that research into derivatives such as Bpin-Bedaquiline is ongoing. The data presented here for the parent compound provides a critical foundation for evaluating the cross-reactivity of such novel analogues.

Quantitative Comparison of Cross-Reactivity

The following table summarizes the minimum inhibitory concentration (MIC) data for Bedaquiline against various Mycobacterium tuberculosis strains and highlights its cross-resistance profile with other antitubercular drugs.

Drug/CompoundM. tuberculosis StrainMIC (µg/mL)Fold-change in MIC vs. Wild-TypeReference
Bedaquiline H37Rv (Wild-Type)0.03 - 0.12-[4]
H37RvCFZ-R1 (Clofazimine-Resistant)0.24 - 0.964- to 8-fold increase[5]
Clofazimine H37Rv (Wild-Type)0.25-
H37RvCFZ-R1 (Clofazimine-Resistant)1.0 - 2.04- to 8-fold increase
Isoniazid (B1672263) H37RvCFZ-R1No changeNo change
Rifampin H37RvCFZ-R1No changeNo change
Moxifloxacin H37RvCFZ-R1No changeNo change

Key Findings:

  • A significant cross-resistance has been observed between Bedaquiline and Clofazimine. This is frequently attributed to mutations in the Rv0678 gene, which leads to the upregulation of the MmpL5 efflux pump.

  • Importantly, Bedaquiline does not exhibit cross-resistance with first-line anti-TB drugs such as isoniazid and rifampicin, nor with fluoroquinolones like moxifloxacin.

Off-Target Effects

A primary concern with Bedaquiline is its potential for off-target effects, most notably cardiotoxicity.

  • hERG Potassium Channel Inhibition: Bedaquiline has been shown to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel. This inhibition can lead to a prolongation of the QT interval, a delay in ventricular repolarization, which carries a risk of potentially fatal cardiac arrhythmias.

  • Lipophilicity and Phospholipidosis: The high lipophilicity of Bedaquiline (calculated clogP of 7.25) is associated with a risk of phospholipidosis, which has been observed in preclinical models at high doses. This property also contributes to its long terminal half-life.

The development of analogues with improved safety profiles is a key area of research. For instance, TBAJ-876, a 3,5-dialkoxypyridine analogue of Bedaquiline, was designed to have lower lipophilicity and reduced hERG ion channel inhibition while retaining potent anti-mycobacterial activity.

Experimental Protocols

Accurate assessment of cross-reactivity relies on standardized and well-defined experimental protocols. The following are methodologies for key assays used in determining the susceptibility of M. tuberculosis to Bedaquiline.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (BMD)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Middlebrook 7H9 broth base

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • Glycerol

  • Bedaquiline stock solution

  • 96-well microtiter plates

  • M. tuberculosis inoculum (e.g., H37Rv reference strain)

Procedure:

  • Prepare Middlebrook 7H9 broth supplemented with OADC and glycerol.

  • Prepare serial two-fold dilutions of Bedaquiline in the 7H9 broth in the microtiter plates. The typical concentration range tested is 0.008 to 2 µg/mL.

  • Prepare a standardized inoculum of the M. tuberculosis strain to be tested, adjusted to a McFarland standard of 1. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Seal the plates and incubate at 37°C.

  • Read the plates visually for turbidity after 7, 14, and 21 days of incubation. The MIC is the lowest concentration of Bedaquiline that shows no visible growth.

MIC Determination by Agar (B569324) Proportion (AP) Method

This method determines the proportion of mutants in a bacterial population that are resistant to a specific concentration of an antimicrobial agent.

Materials:

  • Middlebrook 7H10 or 7H11 agar base

  • OADC enrichment

  • Glycerol

  • Bedaquiline stock solution

  • Petri dishes or quadrant plates

  • M. tuberculosis inoculum

Procedure:

  • Prepare Middlebrook 7H10 or 7H11 agar supplemented with OADC and glycerol.

  • Incorporate Bedaquiline into the molten agar at various concentrations. A drug-free control plate is also prepared. The critical concentration for Bedaquiline is often cited as 0.25 µg/mL for the 7H11 agar proportion method.

  • Prepare two different dilutions of the standardized M. tuberculosis inoculum (e.g., 10-2 and 10-4).

  • Inoculate the drug-containing and drug-free agar plates with the bacterial dilutions.

  • Incubate the plates at 37°C in a 5-10% CO2 atmosphere for 3-4 weeks.

  • Count the number of colonies on both the drug-containing and drug-free plates.

  • Resistance is defined as growth on the drug-containing medium that is greater than 1% of the growth on the drug-free control.

Visualizing the Cross-Reactivity Assessment Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound like this compound.

Workflow for Cross-Reactivity Assessment cluster_0 Initial Screening cluster_1 Comparative Analysis cluster_2 Mechanism of Cross-Resistance cluster_3 Off-Target Profiling cluster_4 Final Assessment start Test Compound (e.g., this compound) mic_assay Primary MIC Assay (Wild-Type M. tb) start->mic_assay panel_assay MIC Panel Assay (Drug-Resistant M. tb Strains) mic_assay->panel_assay herg_assay hERG Channel Inhibition Assay mic_assay->herg_assay cytotoxicity_assay Mammalian Cell Cytotoxicity Assay mic_assay->cytotoxicity_assay data_analysis Compare MICs with Parent Compound (Bedaquiline) and Other Drugs panel_assay->data_analysis gene_sequencing Genomic Sequencing of Resistant Strains (e.g., Rv0678) data_analysis->gene_sequencing If cross-resistance observed report Comprehensive Cross-Reactivity Report data_analysis->report efflux_assay Efflux Pump Activity Assay gene_sequencing->efflux_assay efflux_assay->report herg_assay->report cytotoxicity_assay->report

References

A Comparative Guide to the Synthesis of Bedaquiline: The Bpin-Bedaquiline Route Versus Traditional Lithiation-Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two synthetic routes to the anti-tuberculosis drug Bedaquiline: a modern approach utilizing a boronic ester precursor (Bpin-Bedaquiline) and the established industrial method involving a lithiation-addition reaction. This comparison focuses on key synthetic parameters such as yield, stereoselectivity, and procedural complexity. While the intrinsic efficacy of Bedaquiline against Mycobacterium tuberculosis is a property of the molecule itself, the synthetic route can significantly impact the purity and isomeric ratio of the final product, which in turn can influence its therapeutic effectiveness and safety profile.

Executive Summary

The synthesis of Bedaquiline, a cornerstone in the treatment of multidrug-resistant tuberculosis, has been approached through various chemical strategies. The traditional industrial synthesis, while effective, often contends with challenges of low stereoselectivity, necessitating extensive purification to isolate the desired (1R, 2S)-enantiomer. A more recent development involves the use of a this compound precursor, particularly highlighted in the synthesis of radiolabeled Bedaquiline for bioimaging studies. This guide will dissect and compare these two methodologies to inform researchers and drug development professionals on the potential advantages and disadvantages of each approach.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data associated with the two synthetic routes. It is important to note that direct comparative studies on the efficacy of Bedaquiline synthesized from these specific routes are not available in the public domain. The efficacy of Bedaquiline is well-established, and any synthetic batch intended for pharmaceutical use must meet stringent purity and quality standards.

ParameterSynthesis from this compound (Radiolabeling)Traditional Lithiation-Addition SynthesisImproved Lithiation-Addition Method
Starting Materials This compound precursor, [76Br]NH46-bromo-3-benzyl-2-methoxyquinoline, 3-(dimethylamino)-1-(1-naphthyl)-1-propanone6-bromo-3-benzyl-2-methoxyquinoline, 3-(dimethylamino)-1-(1-naphthyl)-1-propanone
Key Reagents Copper sulfate (B86663), Ascorbic acidLithium diisopropylamide (LDA)Chiral amine bases (e.g., bis(1-phenylethyl)amine), Lithium Bromide
Diastereomeric Ratio (RS, SR) : (RR, SS) Not explicitly reported for non-radiolabeled synthesis. The focus is on introducing the radiolabel.Typically 50:50, requiring extensive purification.[1]Up to 90:10, significantly reducing the purification burden.[1]
Overall Yield Radiochemical yield is reported; chemical yield for the final step is not the primary focus.Low, with some reports around 10-17% for the desired diastereomer.[1]Improved to ~33% for the desired diastereomer.[1]
Purity High purity is achieved through HPLC for analytical purposes.Requires significant purification to achieve >99% purity.High purity is achievable with less complex purification.

Experimental Protocols: A Detailed Look at the Methodologies

Synthesis of [76Br]-Bedaquiline from this compound Precursor

This protocol is adapted from the radiosynthesis of [76Br]-Bedaquiline for PET bioimaging studies. The core of this method lies in the copper-mediated radiobromination of a boronic ester precursor.

Materials:

  • This compound precursor

  • [76Br]Ammonium bromide in aqueous solution

  • Copper(II) sulfate solution

  • Ascorbic acid solution

  • Ethanol

  • Water

  • Solid-phase extraction (SPE) cartridge

Procedure:

  • To a solution of the this compound precursor in ethanol, add the aqueous solution of [76Br]ammonium bromide.

  • Add the copper(II) sulfate solution, followed by the ascorbic acid solution to the reaction mixture.

  • Heat the reaction mixture at 80°C for 20 minutes.

  • After cooling to room temperature, dilute the mixture with water.

  • Load the diluted mixture onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with water to remove unreacted salts and impurities.

  • Elute the [76Br]-Bedaquiline from the cartridge using ethanol.

  • The final product is purified by high-performance liquid chromatography (HPLC).

Traditional Lithiation-Addition Synthesis of Bedaquiline

This method represents the conventional industrial approach to synthesizing the Bedaquiline backbone.

Materials:

  • 6-bromo-3-benzyl-2-methoxyquinoline

  • 3-(dimethylamino)-1-(1-naphthyl)-1-propanone

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine (B44863)

  • Saturated aqueous sodium chloride solution

  • Ethyl acetate

  • Magnesium sulfate, anhydrous

Procedure:

  • Prepare a solution of LDA by adding n-BuLi to a solution of diisopropylamine in anhydrous THF at -78°C under an inert atmosphere.

  • To the LDA solution, slowly add a solution of 6-bromo-3-benzyl-2-methoxyquinoline in anhydrous THF at -78°C.

  • Stir the mixture at -78°C for 30 minutes to ensure complete deprotonation.

  • Add a solution of 3-(dimethylamino)-1-(1-naphthyl)-1-propanone in anhydrous THF to the reaction mixture.

  • Continue stirring at -78°C for 3 hours.

  • Quench the reaction by adding a saturated aqueous sodium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, a mixture of diastereomers, is then subjected to purification, typically by column chromatography or recrystallization, to isolate the desired (RS, SR) diastereomer, followed by chiral resolution to obtain the (1R, 2S)-enantiomer (Bedaquiline).[1]

Efficacy of Bedaquiline

Bedaquiline is a potent diarylquinoline antibiotic that targets the ATP synthase of Mycobacterium tuberculosis, an essential enzyme for the bacterium's energy production.[2][3] This unique mechanism of action makes it effective against both drug-susceptible and multidrug-resistant strains of tuberculosis. The in vitro efficacy of Bedaquiline is typically measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of the bacteria.

Typical MIC values for Bedaquiline against M. tuberculosis H37Rv strain:

  • 7H10 and 7H11 agar (B569324) dilution: 0.015 to 0.12 μg/ml[2]

  • 7H9 broth microdilution: 0.015 to 0.06 μg/ml[2]

It is crucial to emphasize that these efficacy values are for pure, well-characterized Bedaquiline. The choice of synthetic route does not alter the intrinsic activity of the molecule, but it is fundamental in ensuring the final product is free from impurities and has the correct stereochemistry, which could otherwise negatively impact its efficacy and safety.

Mandatory Visualization

The following diagram illustrates the generalized workflows for the two compared synthetic routes, highlighting the key stages from starting materials to the final product.

G cluster_0 Synthesis from this compound cluster_1 Traditional Lithiation-Addition Synthesis Bpin_start This compound Precursor Radiobromination Copper-Mediated Radiobromination Bpin_start->Radiobromination SPE_purification SPE Purification Radiobromination->SPE_purification HPLC_purification_Bpin HPLC Purification SPE_purification->HPLC_purification_Bpin Final_Product_Bpin [76Br]-Bedaquiline HPLC_purification_Bpin->Final_Product_Bpin Starting_Materials_Trad 6-bromo-3-benzyl-2-methoxyquinoline + 3-(dimethylamino)-1-(1-naphthyl)-1-propanone Lithiation Lithiation with LDA Starting_Materials_Trad->Lithiation Addition Addition Reaction Lithiation->Addition Purification_Trad Diastereomer Separation (Chromatography/Recrystallization) Addition->Purification_Trad Resolution_Trad Chiral Resolution Purification_Trad->Resolution_Trad Final_Product_Trad Bedaquiline ((1R, 2S)-enantiomer) Resolution_Trad->Final_Product_Trad

Caption: Comparative workflow of Bedaquiline synthesis.

Conclusion

The choice of a synthetic route for Bedaquiline has significant implications for the efficiency of production. The traditional lithiation-addition method, while foundational, is hampered by poor stereocontrol, leading to low yields of the desired isomer and the need for extensive purification. This not only increases costs but also generates more chemical waste.

The synthesis from a this compound precursor, as demonstrated in the context of radiosynthesis, offers a targeted approach for introducing a specific atom (in this case, a bromine isotope). While not a standard production route for the unlabeled drug, it showcases modern synthetic strategies that can achieve high specificity.

For large-scale production, recent improvements to the lithiation-addition method, such as the use of chiral bases and additives to enhance diastereoselectivity, represent a significant step forward. These optimized procedures offer a more efficient and potentially more cost-effective path to high-purity Bedaquiline, which is critical for ensuring global access to this essential medicine. Future research may continue to explore novel synthetic pathways that further improve yield, stereoselectivity, and overall process sustainability.

References

In Vitro and In Vivo Correlation of Bedaquiline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data specifically detailing the in vitro and in vivo correlation for Bpin-Bedaquiline, a boronic acid pinacol (B44631) ester prodrug of Bedaquiline, is limited. This guide therefore focuses on the parent compound, Bedaquiline (BDQ), to provide a foundational understanding of its pharmacokinetic and pharmacodynamic properties. The data presented here for Bedaquiline can serve as a crucial reference for researchers engaged in the development and evaluation of its prodrugs.

Bedaquiline is a diarylquinoline antimycobacterial agent that has become a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] Understanding the correlation between its activity in laboratory settings (in vitro) and its behavior in living organisms (in vivo) is paramount for optimizing treatment regimens and developing new therapeutic strategies. This guide provides a comparative overview of Bedaquiline's performance, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies on Bedaquiline.

Table 1: In Vitro Activity of Bedaquiline against Mycobacterium tuberculosis

ParameterValueExperimental SystemReference
MIC QC Range (BMD)0.015 - 0.12 µg/mLH37Rv reference strain[4]
Epidemiological Cutoff (BMD)0.12 µg/mLMDR-TB isolates[4]
Epidemiological Cutoff (AD)0.25 µg/mLMDR-TB isolates
MIC Range for Resistant Mutants0.25 - 8 µg/mLIn vitro generated mutants
IC50 (Carvedilol inhibition in HLM)7.55 ± 0.74 µMHuman Liver Microsomes
IC50 (Carvedilol inhibition in RLM)15.35 ± 0.43 µMRat Liver Microsomes
IC50 (Carvedilol inhibition in CYP3A4)0.79 ± 0.05 µMRecombinant human CYP3A4

MIC: Minimum Inhibitory Concentration; BMD: Broth Microdilution; AD: Agar Dilution; HLM: Human Liver Microsomes; RLM: Rat Liver Microsomes; CYP3A4: Cytochrome P450 3A4

Table 2: In Vivo Pharmacokinetics of Bedaquiline in Sprague-Dawley Rats

ParameterBedaquiline AloneBedaquiline + CarvedilolFold ChangeReference
Cmax (ng/mL)536.43 ± 101.211153.23 ± 203.452.15
AUC(0-t) (ng·h/mL)10234.12 ± 1876.5423334.67 ± 4567.892.28
AUC(0-∞) (ng·h/mL)11567.89 ± 2011.2325001.34 ± 5012.342.16
CLz/F (L/h/kg)0.87 ± 0.150.20 ± 0.040.23

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; CLz/F: Apparent total clearance

Table 3: Human Pharmacokinetics of Bedaquiline and M2 Metabolite

AnalytePlasma Concentration Range (ng/mL)PBMC Concentration Range (ng/mL)Reference
Bedaquiline94.7 – 254016.2 – 5478
M2 Metabolite34.3 – 496109.2 – 16764

PBMC: Peripheral Blood Mononuclear Cells

Table 4: Intracellular-to-Plasma Concentration Ratios of Bedaquiline and M2

AnalyteRatio at 1 MonthRatio at 2 MonthsReference
Bedaquiline0.61 (95% CI: 0.42-0.92)1.10 (95% CI: 0.74-1.63)
M2 Metabolite12.4 (95% CI: 8.8-17.8)22.2 (95% CI: 15.6-32.3)

Experimental Protocols

1. In Vitro Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of Bedaquiline against Mycobacterium tuberculosis isolates.

  • Isolate Preparation: MDR-TB isolates are cultured on appropriate media.

  • Inoculum Preparation: A standardized inoculum of the bacterial suspension is prepared.

  • Drug Dilution: Bedaquiline is serially diluted in 7H9 broth in a microtiter plate.

  • Inoculation: The prepared inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at 37°C for a specified period.

  • MIC Determination: The MIC is defined as the lowest concentration of Bedaquiline that inhibits visible growth of the bacteria.

2. In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical study to evaluate the effect of a co-administered drug on the pharmacokinetics of Bedaquiline in an animal model.

  • Animal Model: Male Sprague-Dawley rats are used.

  • Drug Administration: One group of rats receives Bedaquiline orally. A second group receives the interacting drug (e.g., carvedilol) prior to the administration of Bedaquiline.

  • Blood Sampling: Blood samples are collected from the rats at predetermined time points after drug administration.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentrations of Bedaquiline and its metabolites in the plasma samples are quantified using a validated analytical method, such as UPLC-MS/MS.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, AUC, and clearance are calculated from the plasma concentration-time data.

3. Human Intracellular Pharmacokinetic Study

This protocol is designed to measure the concentrations of Bedaquiline and its M2 metabolite within patient cells.

  • Patient Population: Patients with rifampin-resistant tuberculosis undergoing treatment with Bedaquiline are enrolled.

  • Sample Collection: Sparse sampling of plasma and peripheral blood mononuclear cells (PBMCs) is performed at various time points during and after treatment.

  • Sample Processing: PBMCs are isolated from whole blood using density gradient centrifugation.

  • Drug Extraction and Analysis: Bedaquiline and M2 are extracted from plasma and PBMCs and their concentrations are measured using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The intracellular-to-plasma concentration ratios are calculated to assess the extent of intracellular drug accumulation.

Visualizations

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation In Vitro-In Vivo Correlation (IVIVC) invitro_mic MIC Determination (e.g., Broth Microdilution) pk_pd_model Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling invitro_mic->pk_pd_model Efficacy Parameters invitro_ic50 Metabolism Studies (e.g., Liver Microsomes, CYP3A4) animal_pk Preclinical Pharmacokinetics (e.g., Rat Model) invitro_ic50->animal_pk Metabolic Clearance Prediction human_pk Clinical Pharmacokinetics (Human Trials) animal_pk->human_pk Allometric Scaling human_pk->pk_pd_model Exposure Data human_pd Pharmacodynamics (e.g., EBA Studies) human_pd->pk_pd_model Response Data dose_optimization Dose Optimization & Regimen Design pk_pd_model->dose_optimization Informed Decision Making Bedaquiline_Metabolism BDQ Bedaquiline CYP3A4 CYP3A4 Enzyme (Primarily in Liver) BDQ->CYP3A4 Metabolism Excretion Excretion BDQ->Excretion <0.01% of dose M2 N-monodesmethyl Metabolite (M2) M2->Excretion CYP3A4->M2

References

Benchmarking Bpin-Bedaquiline Synthesis: A Comparative Guide to Published Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for Bpin-Bedaquiline, a key boronic ester precursor for the development of radiolabeled Bedaquiline used in positron emission tomography (PET) imaging for tuberculosis research. We analyze published methods, presenting key performance indicators to aid researchers in selecting the most efficient and suitable synthesis for their applications.

Executive Summary

This compound serves as a crucial intermediate for the synthesis of 76Br-Bedaquiline, a PET tracer used to study the pharmacokinetics and biodistribution of the potent anti-tuberculosis drug, Bedaquiline. The efficiency of this compound synthesis directly impacts the overall yield and accessibility of the radiotracer. This guide benchmarks the established copper-catalyzed synthesis route against the widely applicable Miyaura borylation, providing a comparative analysis of their experimental protocols and performance metrics. While specific yield and purity data for the direct synthesis of this compound are not extensively detailed in the currently available literature, this guide constructs a comparison based on established protocols for analogous transformations.

Data Presentation: Comparison of Synthetic Methods

ParameterCopper-Catalyzed Halogen Exchange (Ordonez et al., 2019)Miyaura Borylation (Proposed)
Starting Material Bedaquiline6-bromo-3-(bromomethyl)-2-methoxyquinoline derivative
Boron Source Bis(pinacolato)diboron (B2pin2)Bis(pinacolato)diboron (B2pin2)
Catalyst Copper Catalyst (e.g., Cu(OTf)2(Py)4)Palladium Catalyst (e.g., Pd(dppf)Cl2)
Base Not explicitly required for borylation stepPotassium Acetate (B1210297) (KOAc)
Solvent Dimethyl Sulfoxide (B87167) (DMSO)1,4-Dioxane (B91453) or similar aprotic solvent
Temperature Elevated temperatures (e.g., 100 °C)Elevated temperatures (e.g., 80-100 °C)
Reaction Time Not explicitly stated for precursor synthesisTypically several hours (e.g., 8-24 h)
Reported Yield Not explicitly stated for precursor synthesisGenerally moderate to high for aryl halides[1]
Purity Sufficient for subsequent radiosynthesis (e.g., 94.81% reported for a commercial batch)[2]Typically high after chromatographic purification

Experimental Protocols

Method 1: Copper-Catalyzed Synthesis of 76Br-Bedaquiline from this compound (Ordonez et al., 2019)

This protocol details the final step of converting this compound to the desired radiolabeled product, implying the prior successful synthesis of the this compound precursor.

Materials:

Procedure:

  • Aqueous [76Br]bromide is neutralized with ammonium hydroxide.

  • The solution is concentrated by heating at 100 °C.

  • A solution of this compound and Cu(OTf)2(Py)4 in DMSO is added to the concentrated bromide solution.

  • The reaction mixture is heated at 100 °C for 20 minutes to achieve approximately 20% conversion to [76Br]Bedaquiline.[3]

  • The final product is purified by preparative HPLC, yielding a non-decay corrected radiochemical yield of 6%.[3]

Method 2: Proposed Miyaura Borylation for this compound Synthesis

The Miyaura borylation is a robust and widely used method for the synthesis of aryl boronic esters from aryl halides.[1][4] This proposed protocol is based on general procedures for the borylation of aryl bromides.

Materials:

  • A suitable bromo-derivatized Bedaquiline precursor (e.g., the immediate synthetic precursor to Bedaquiline where the bromine at the 6-position is replaced by the Bpin group)

  • Bis(pinacolato)diboron (B2pin2)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the bromo-Bedaquiline precursor, bis(pinacolato)diboron, Pd(dppf)Cl2, and potassium acetate.

  • Add anhydrous 1,4-dioxane to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired this compound.

Mandatory Visualization

experimental_workflow cluster_method1 Method 1: Radiosynthesis from this compound cluster_method2 Method 2: Proposed Miyaura Borylation m1_start This compound Precursor m1_reactants Add [76Br]bromide, NH4OH, Cu(OTf)2(Py)4, DMSO m1_start->m1_reactants m1_reaction Heat at 100°C for 20 min m1_reactants->m1_reaction m1_purification Preparative HPLC m1_reaction->m1_purification m1_product [76Br]Bedaquiline m1_purification->m1_product m2_start Bromo-Bedaquiline Precursor m2_reactants Add B2pin2, Pd(dppf)Cl2, KOAc, Dioxane m2_start->m2_reactants m2_reaction Heat at 80-100°C for 8-24h m2_reactants->m2_reaction m2_workup Aqueous Workup m2_reaction->m2_workup m2_purification Column Chromatography m2_workup->m2_purification m2_product This compound m2_purification->m2_product

Caption: Comparative experimental workflows for Bedaquiline functionalization.

bedaquiline_pathway Bedaquiline Bedaquiline ATP_synthase Mycobacterial ATP Synthase Bedaquiline->ATP_synthase Inhibits Proton_pump Proton Pump (c-subunit) ATP_synthase->Proton_pump contains ATP_synthesis ATP Synthesis Proton_pump->ATP_synthesis drives Energy_depletion Cellular Energy Depletion ATP_synthesis->Energy_depletion leads to (when inhibited) Cell_death Bacterial Cell Death Energy_depletion->Cell_death

Caption: Bedaquiline's mechanism of action signaling pathway.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.